Chimaphilin
Description
Chimaphilin has been reported in Pyrola japonica, Pyrola calliantha, and other organisms with data available.
isolated from Chimaphila umbellata; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACZIYTZCJVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197462 | |
| Record name | Chimaphilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-70-2 | |
| Record name | Chimaphilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chimaphilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chimaphilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chimaphilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHIMAPHILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8Z086618U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Chimaphilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimaphilin, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, antioxidant, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the chemical structure of this compound (2,7-dimethylnaphthalene-1,4-dione), supported by spectroscopic data and a summary of its biological significance. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Identity and Structure
This compound is chemically classified as a member of the 1,4-naphthoquinone family.[3] Its core structure consists of a naphthalene ring system substituted with two methyl groups and two ketone functionalities.
IUPAC Name: 2,7-dimethylnaphthalene-1,4-dione[3]
Synonyms: 2,7-Dimethyl-1,4-naphthoquinone
The definitive structure of this compound has been elucidated and confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| CAS Number | 482-70-2 | --INVALID-LINK-- |
| SMILES | CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | --INVALID-LINK-- |
| InChI | InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | --INVALID-LINK-- |
| InChIKey | YZACZIYTZCJVSN-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
This compound typically presents as yellow, needle-like crystals.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Yellow needle crystals |
| Melting Point | 113.5-114.5 °C |
| UV max (in Alcohol) | 233, 256, 339 nm |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound to be 186.07 g/mol , consistent with its molecular formula of C₁₂H₁₀O₂.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for the definitive structural elucidation of this compound, confirming the positions of the methyl groups and the naphthoquinone core.[2]
Note: A detailed, publicly available, and fully assigned NMR dataset is not currently available. Researchers should refer to specialized chemical databases or the primary literature for such data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O of the quinone system and C=C bonds of the aromatic ring.
Experimental Protocols
Bioassay-Guided Isolation of this compound
A common method for obtaining this compound is through bioassay-guided fractionation of extracts from plants of the Chimaphila or Pyrola genera, such as Chimaphila umbellata.[2]
General Workflow for Isolation:
References
A Technical Guide to Chimaphilin: Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse pharmacological properties, including potent anti-cancer, anti-fungal, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its molecular mechanisms of action. Quantitative data are systematically presented, and key experimental methodologies are described to facilitate further research and development.
Introduction
This compound (2,7-dimethyl-1,4-naphthoquinone) is a bioactive compound first identified in plants of the Ericaceae family.[1][2] Its discovery dates back to the 19th century, with early phytochemical studies of Chimaphila umbellata (Prince's Pine or Pipsissewa) leading to the isolation of this golden-yellow crystalline substance.[1][2][3] Historically, plants containing this compound were used in traditional medicine by Native American tribes for treating scrofula and rheumatism.[3] Modern research has elucidated its significant potential as a therapeutic agent, particularly in oncology.
Chemical Structure:
-
Systematic Name: 2,7-dimethyl-1,4-naphthalenedione[4]
Natural Sources of this compound
This compound is predominantly found in perennial evergreen plants belonging to the genera Chimaphila and Pyrola, within the Ericaceae family. These plants are widely distributed across the temperate and cold regions of the Northern Hemisphere.[6]
| Plant Species | Family | Reported Presence of this compound |
| Chimaphila umbellata | Ericaceae | Yes[2][7][8][9] |
| Pyrola incarnata | Ericaceae | Yes[6] |
| Moneses uniflora | Ericaceae | Yes[10] |
| Pyrola japonica | Ericaceae | Yes[11] |
| Pyrola calliantha | Ericaceae | Yes[11] |
| Pyrola rotundifolia | Ericaceae | Yes[12] |
The concentration of this compound can vary within the plant, with studies on Chimaphila umbellata indicating that the quantity decreases from the roots to the fruits.[2]
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied.
Anti-Cancer Activity
This compound has demonstrated significant efficacy against various cancer cell lines, including drug-sensitive and drug-resistant osteosarcoma and breast cancer.[13][14]
This compound acts as a potent inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R), a key player in tumor cell survival and proliferation.[14] By inhibiting the receptor tyrosine kinase activity of IGF-1R, this compound can induce apoptosis in osteosarcoma cells and may help reverse drug resistance.[14]
Quantitative Data: IGF-1R Inhibition
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (IGF-1R) | 0.086 µM | - | [13][15] |
In human breast cancer MCF-7 cells, this compound induces apoptosis in a concentration-dependent manner.[16][17] The underlying mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the disruption of the mitochondrial membrane potential.[16][17] This triggers a cascade of events including the suppression of the anti-apoptotic protein Bcl-2, enhancement of the pro-apoptotic protein Bad, and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[16][17]
Quantitative Data: Anti-proliferative Activity in MCF-7 Cells
| Parameter | Value | Incubation Time | Reference |
| IC₅₀ | 43.30 µM | 24 hours | [16][17] |
Below is a diagram illustrating the proposed apoptotic pathway induced by this compound in MCF-7 cells.
This compound has been shown to inhibit the invasion and migration of human osteosarcoma U2OS cells by suppressing TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT).[6] It achieves this by blocking the PI3K/Akt and ERK1/2 signaling pathways, as well as inhibiting the phosphorylation of Smad2/3.[6][18] This leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker vimentin and transcription factors Snail1 and Slug.[6]
The following diagram outlines the inhibitory effect of this compound on TGF-β1-induced EMT.
References
- 1. Chimaphila (U. S. P.)—Chimaphila. | Henriette's Herbal Homepage [henriettes-herb.com]
- 2. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimaphila. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS:482-70-2 | Manufacturer ChemFaces [chemfaces.com]
- 11. This compound | C12H10O2 | CID 101211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cmdr.ubc.ca [cmdr.ubc.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines through insulin-like growth factor-I receptor (IGF-IR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Unveiling Chimaphilin: A Technical Guide to its Source, Chimaphila umbellata, and its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimaphila umbellata, commonly known as Pipsissewa or Prince's Pine, is a low-growing perennial plant that has been a subject of interest in traditional medicine and modern scientific research. This technical guide provides an in-depth overview of Chimaphila umbellata as a source of the bioactive compound chimaphilin. The document details the extraction and purification of this compound, its quantitative analysis, and its effects on key signaling pathways, supported by detailed experimental protocols and data presentations.
This compound: Extraction and Properties
This compound (2,7-dimethyl-1,4-naphthoquinone) is a key bioactive constituent of Chimaphila umbellata. It is a yellow, crystalline compound with a range of documented biological activities, including antifungal, antioxidant, and anticancer properties.[1] The concentration of this compound is noted to be in trace amounts within the plant, which presents challenges for extraction and downstream applications.[1]
Experimental Protocol: Bioassay-Guided Fractionation for this compound Isolation
The isolation of this compound from Chimaphila umbellata is typically achieved through bioassay-guided fractionation of an ethanol extract.[2] While specific yield percentages are not widely reported in the available literature, the following protocol outlines a general approach.
1. Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Chimaphila umbellata.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Once thoroughly dried, grind the plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in a minimal amount of distilled water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent to dryness.
-
Subject each fraction to a bioassay (e.g., antifungal or cytotoxicity assay) to identify the most active fraction. The chloroform fraction is often reported to contain this compound.
4. Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect the fractions and monitor by thin-layer chromatography (TLC), visualizing with UV light or an appropriate staining reagent.
-
Pool the fractions containing the compound of interest (this compound).
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to obtain pure this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Analysis of this compound's Biological Activity
The biological activities of this compound have been quantified in several studies, providing valuable data for assessing its therapeutic potential.
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines in a concentration-dependent manner.[1][3]
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| MCF-7 (Human Breast Cancer) | MTT Assay | 43.30 µM | 24 hours | [3] |
Antifungal Activity
This compound exhibits significant antifungal properties against a range of fungal species.
| Fungal Species | Assay | Minimum Inhibitory Concentration (MIC) | Reference |
| Saccharomyces cerevisiae | Microdilution Method | 0.05 mg/mL | [2] |
| Malassezia globosa | Microdilution Method | 0.39 mg/mL | [2] |
| Malassezia restricta | Microdilution Method | 0.55 mg/mL | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer.
Inhibition of Cancer Cell Metastasis via PI3K/Akt, ERK1/2, and Smad Signaling
In human osteosarcoma cells, this compound has been shown to inhibit TGF-β1-induced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. This inhibition is mediated through the suppression of the PI3K/Akt, ERK1/2, and Smad signaling pathways.[4]
Caption: Workflow for assessing this compound's impact on EMT and associated signaling pathways.
Caption: this compound's inhibition of TGF-β1-induced signaling pathways in cancer metastasis.
Induction of Apoptosis via a ROS-Mediated Mitochondrial Pathway
In human breast cancer cells (MCF-7), this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[3] This leads to the activation of caspases and ultimately, programmed cell death.
Caption: Workflow for investigating this compound-induced ROS-mediated apoptosis.
Caption: this compound's induction of the ROS-mediated mitochondrial apoptosis pathway.
Detailed Experimental Protocols
Western Blot Analysis for PI3K/Akt, ERK1/2, and Smad Signaling
-
Cell Lysis: After treatment with this compound and/or TGF-β1, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt, ERK1/2, and Smad2/3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for ROS Measurement
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: In the last 30 minutes of treatment, add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell culture medium to a final concentration of 10 µM.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Resuspension: Resuspend the cells in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
Chimaphila umbellata is a valuable natural source of the bioactive compound this compound. This technical guide has provided a comprehensive overview of the methodologies for its isolation and the quantitative assessment of its biological activities. The detailed experimental protocols and visualizations of the affected signaling pathways offer a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further research is warranted to elucidate the full spectrum of its pharmacological effects and to optimize its extraction and synthesis for potential clinical applications.
References
- 1. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Chimaphilin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimaphilin, a naturally occurring naphthoquinone scientifically known as 2,7-dimethyl-1,4-naphthoquinone, is a characteristic secondary metabolite found in plants of the genus Chimaphila, particularly Chimaphila umbellata. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including antifungal, antioxidant, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental evidence.
The Core Biosynthetic Framework: A Hybrid Pathway
The biosynthesis of this compound is a fascinating example of the convergence of two major metabolic pathways in plants: the Homogentisate (HGA) pathway and the Mevalonate (MVA) pathway . This hybrid origin is responsible for the characteristic dimethylated naphthoquinone structure of this compound.
The core of the this compound molecule, the naphthoquinone ring system with one of its methyl groups, is derived from the aromatic amino acid L-tyrosine via the homogentisate pathway. The second methyl group is supplied by the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate pathway.
The Homogentisate Pathway: Formation of the Aromatic Nucleus
The initial steps in the biosynthesis of the this compound backbone follow the well-established homogentisate pathway, which is primarily known for its role in the catabolism of tyrosine in many organisms. In the context of this compound biosynthesis, this pathway is utilized in an anabolic fashion.
-
Transamination of L-Tyrosine: The pathway initiates with the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase (TAT) , which transfers the amino group from tyrosine to an α-keto acid acceptor, typically α-ketoglutarate.
-
Formation of Homogentisate: 4-hydroxyphenylpyruvate is then converted to homogentisate (2,5-dihydroxyphenylacetate) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This is a key step involving the oxidative decarboxylation and hydroxylation of the phenyl ring.
-
Decarboxylation to Toluhydroquinone: The subsequent step involves the decarboxylation of homogentisate to form toluhydroquinone (methylhydroquinone). While the specific enzyme catalyzing this reaction in Chimaphila has not been definitively characterized, it is a critical transformation leading to the aromatic precursor of this compound.
The Mevalonate Pathway: Supplying the Second Methyl Group
Concurrently, the mevalonate pathway is active in the plant cells, producing the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Synthesis of Mevalonic Acid: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR) . This is a key regulatory step in the MVA pathway.
-
Formation of IPP and DMAPP: Mevalonic acid is then phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP). IPP is subsequently isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase . DMAPP serves as the activated prenyl donor for the subsequent prenylation step in this compound biosynthesis.
The Key Junction: Prenylation and Cyclization
The convergence of the homogentisate and mevalonate pathways occurs at the prenylation step, where the aromatic nucleus is alkylated with the isoprenoid unit.
-
Prenylation of Toluhydroquinone: It is proposed that toluhydroquinone is prenylated with DMAPP by a specific prenyltransferase . While the exact enzyme in Chimaphila has not been isolated and characterized, enzymes of this class are known to catalyze the attachment of prenyl groups to aromatic substrates in the biosynthesis of other quinones in plants. This reaction likely forms a prenylated hydroquinone intermediate.
-
Cyclization and Aromatization: The final steps in the formation of the naphthoquinone ring are thought to involve an oxidative cyclization of the prenyl side chain followed by aromatization. The precise enzymatic machinery and the sequence of these events in this compound biosynthesis are yet to be fully elucidated. It is hypothesized that a cyclase and subsequent dehydrogenases are involved in forming the bicyclic naphthoquinone structure of this compound.
Summary of Precursor Contribution
The origin of the carbon skeleton of this compound can be summarized as follows, based on foundational radiotracer studies:
| Component of this compound | Precursor Molecule | Biosynthetic Pathway |
| Naphthoquinone Ring & C2-Methyl Group | L-Tyrosine (via Homogentisate and Toluhydroquinone) | Homogentisate Pathway |
| C7-Methyl Group | Mevalonic Acid (via DMAPP) | Mevalonate Pathway |
Experimental Evidence and Methodologies
The elucidation of the this compound biosynthetic pathway has been primarily based on radiotracer feeding experiments conducted in Chimaphila umbellata plants. These classical biochemical studies, pioneered by researchers such as Bolkart and Zenk, have provided the foundational knowledge of the precursor-product relationships.
Key Experimental Protocols: Radiotracer Feeding Studies
A generalized protocol for investigating the biosynthesis of this compound using radiolabeled precursors is outlined below. This methodology is based on the principles of tracer techniques used in the study of plant secondary metabolism.
1. Preparation of Radiolabeled Precursors:
-
Synthesize or procure radiolabeled precursors such as [U-¹⁴C]-L-tyrosine, [β-¹⁴C]-L-tyrosine, and [2-¹⁴C]-mevalonic acid. The choice of label position is critical for tracing the fate of specific carbon atoms.
2. Administration of Precursors to Plant Material:
-
Excised shoots or whole plants of Chimaphila umbellata are used as the experimental system.
-
The radiolabeled precursor, dissolved in a suitable buffer or water, is administered to the plants. Common methods include:
-
Stem feeding: The cut end of the plant stem is immersed in the precursor solution.
-
Leaf infiltration: The precursor solution is gently injected into the intercellular spaces of the leaves using a syringe.
-
Root feeding: For whole plants, the precursor is added to the hydroponic medium or soil.
-
3. Incubation and Metabolism:
-
The plants are incubated under controlled conditions (light, temperature, humidity) for a specific period (e.g., 24-72 hours) to allow for the uptake and metabolism of the radiolabeled precursor.
4. Extraction of this compound:
-
The plant material is harvested, homogenized, and extracted with an appropriate organic solvent (e.g., chloroform, ethyl acetate) to isolate the lipophilic secondary metabolites, including this compound.
5. Purification and Identification of this compound:
-
The crude extract is subjected to chromatographic techniques to purify this compound. This may involve:
-
Thin-Layer Chromatography (TLC): For initial separation and visualization.
-
Column Chromatography: Using silica gel or other stationary phases for purification.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification.
-
-
The identity of the purified this compound is confirmed by comparison with an authentic standard using techniques like co-chromatography, UV-Vis spectroscopy, and mass spectrometry.
6. Determination of Radioactivity:
-
The radioactivity of the purified this compound is measured using a liquid scintillation counter.
-
The specific incorporation of the radiolabel is calculated to determine the efficiency of the precursor's conversion into this compound.
7. Degradation Studies (for position-specific labeling):
-
To determine the exact position of the radiolabel within the this compound molecule, chemical degradation reactions are performed to break down the molecule into smaller, identifiable fragments.
-
The radioactivity of each fragment is then measured to map the flow of carbon atoms from the precursor to the final product.
Visualizing the Biosynthetic Pathway
The following diagrams, generated using the DOT language, illustrate the key stages and logical flow of the this compound biosynthetic pathway.
Overall Biosynthetic Scheme
Experimental Workflow for Radiotracer Analysis
Future Directions and Research Opportunities
While the fundamental precursors of this compound have been identified, significant gaps remain in our understanding of the complete biosynthetic pathway at the molecular and enzymatic levels. Future research should focus on:
-
Enzyme Discovery and Characterization: The identification, isolation, and characterization of the specific enzymes involved in the later stages of the pathway, particularly the toluhydroquinone prenyltransferase and the subsequent cyclase and dehydrogenases, are of high priority. This could be achieved through a combination of transcriptomics, proteomics, and in vitro enzyme assays using protein extracts from Chimaphila umbellata.
-
Regulatory Mechanisms: Investigating the regulation of the this compound biosynthetic pathway, including the transcriptional control of key enzymes and the role of developmental and environmental cues, will be essential for understanding how and why this plant produces this specialized metabolite.
-
Biotechnological Production: With the identification of the complete set of biosynthetic genes, there is potential for the heterologous production of this compound in microbial or plant-based systems. This could provide a sustainable and scalable source of this valuable compound for further pharmacological research and development.
An In-depth Technical Guide to the Physical and Chemical Properties of Chimaphilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis and elucidation of its biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physical and Chemical Properties
This compound, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a yellow, crystalline solid. Its fundamental physical and chemical characteristics are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow needles | |
| Melting Point | 113.5-114.5 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | |
| Molecular Weight | 186.21 g/mol | |
| UV max (in alcohol) | 233, 256, 339 nm | |
| ¹H and ¹³C NMR | Spectra have been used for structural confirmation. | |
| Mass Spectrometry | Electron Impact Mass Spectrometry (EIMS) shows a molecular weight of 186 g/mol . |
Experimental Protocols
This section details the methodologies for the determination of key physical and chemical properties of this compound, as well as protocols for its extraction and the investigation of its biological activities.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small amount of purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
-
For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.
Spectroscopic Analysis
Protocol:
-
A stock solution of this compound is prepared in a suitable solvent, such as ethanol or methanol.
-
A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer.
-
The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank.
-
The wavelengths of maximum absorbance (λmax) are identified.
Protocol:
-
Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.
Protocol:
-
A dilute solution of this compound is prepared in a volatile organic solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
The mass spectrum is acquired, and the molecular ion peak is identified to confirm the molecular weight.
-
Fragmentation patterns can be analyzed in tandem MS (MS/MS) experiments to further elucidate the structure.
Extraction and Purification of this compound
This compound can be extracted from various species of Chimaphila and Pyrola.
Protocol:
-
Dried and powdered plant material (e.g., leaves of Chimaphila umbellata) is subjected to solvent extraction, for instance with ethanol, using maceration or Soxhlet extraction.
-
The crude extract is filtered and concentrated under reduced pressure.
-
The concentrated extract is then subjected to bioassay-guided fractionation.
-
This involves partitioning the extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).
-
The fractions are tested for the desired biological activity (e.g., antifungal activity).
-
The active fraction (typically the less polar fraction containing this compound) is further purified using chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
The purity of the isolated this compound is assessed by thin-layer chromatography (TLC) and the spectroscopic methods described above.
Biological Activities and Signaling Pathways
Anticancer Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a pathway mediated by reactive oxygen species (ROS) and involving the mitochondria.
Experimental Protocol to Assess Apoptosis:
-
MCF-7 cells are cultured in a suitable medium and treated with varying concentrations of this compound for different time points.
-
Cell viability is assessed using an MTT assay.
-
Apoptosis is morphologically observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.
-
The percentage of apoptotic cells is quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
-
The generation of intracellular ROS is measured using a fluorescent probe such as DCFH-DA.
-
Changes in mitochondrial membrane potential are assessed using a fluorescent probe like JC-1 or Rhodamine 123.
-
The expression levels of key apoptotic proteins (e.g., Bcl-2, Bad, cleaved caspase-9, cleaved caspase-3, and cleaved PARP) are determined by Western blotting.
Chimaphilin (2,7-dimethylnaphthalene-1,4-dione): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Biological Activities of Chimaphilin for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a naturally occurring naphthoquinone found in various plant species, notably in the genera Chimaphila and Pyrola. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, biological functions, and the experimental methodologies used to elucidate its mechanisms of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Chemical Identity and Synonyms
A clear identification of a chemical compound is fundamental for research and drug development. The following table summarizes the IUPAC name and various synonyms and identifiers for this compound.
| Identifier Type | Identifier |
| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione |
| Synonyms | This compound, 2,7-Dimethyl-1,4-naphthoquinone |
| CAS Number | 482-70-2 |
| PubChem CID | 101211 |
| ChEBI ID | CHEBI:3595 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
Biological Activity of this compound
This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities have been quantified in various in vitro studies, and the key findings are summarized below.
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines. Notably, it induces apoptosis in human breast cancer cells.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |
| MCF-7 | Human Breast Cancer | 43.30 | [1] |
Antifungal Activity
This compound has shown inhibitory activity against pathogenic fungi, particularly those associated with skin conditions.
| Fungal Species | Disease Association | MIC (mg/mL) | Citation |
| Malassezia globosa | Dandruff, Pityriasis versicolor | 0.39 | [1] |
| Malassezia restricta | Dandruff, Seborrheic dermatitis | 0.55 | [1] |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals. While specific data for the pure compound is limited, the crude extract of Chimaphila umbellata, where this compound is a principal component, has been assessed.
| Assay | Sample | IC₅₀ Value (ppm) | Citation |
| DPPH Radical Scavenging | Chimaphila umbellata crude extract | 142.1 ± 3.6 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) Signaling Pathway
This compound has been shown to inhibit the invasion and metastasis of human osteosarcoma cells by suppressing the TGF-β1-induced EMT. It achieves this by blocking the PI3K/Akt and ERK1/2 signaling pathways, as well as inhibiting the phosphorylation of Smad2/3.
References
Chimaphilin Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of chimaphilin, a naturally occurring naphthoquinone with significant biological activities. Due to the limited availability of specific quantitative solubility data for this compound in various organic solvents, this document summarizes the known qualitative and quantitative information and provides a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers in drug discovery and development, natural product chemistry, and pharmacology.
Introduction to this compound
This compound (2,7-dimethyl-1,4-naphthoquinone) is a bioactive compound found in plants of the Pyrolaceae family, such as Chimaphila umbellata and Pyrola incarnata. It has garnered scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The therapeutic potential of this compound is, however, intrinsically linked to its physicochemical properties, particularly its solubility, which governs its bioavailability and formulation possibilities.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure as a naphthoquinone and information from extraction procedures, its general solubility behavior can be inferred. The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | H₂O | 18.02 | Not Specified | ~0.1 mg/mL[1] |
| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble |
| Methanol | CH₃OH | 32.04 | Not Specified | Soluble |
| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble[2] |
| Chloroform | CHCl₃ | 119.38 | Not Specified | Soluble[2] |
| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | Soluble[2] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Soluble[2] |
Note: The term "Soluble" indicates that the solvent is used for extraction or the compound is described as soluble in the literature, but no specific quantitative value (e.g., mg/mL or molarity) was found.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6][7][8][9] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[3]
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[3] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a specific speed and temperature.[3]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound in the saturated solution.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow of the shake-flask solubility determination method.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in the scientific literature, its qualitative solubility in common polar and non-polar organic solvents is established. This guide provides the available information and a robust, adaptable experimental protocol based on the shake-flask method to enable researchers to determine precise solubility values tailored to their specific needs. Such data is critical for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. This compound | 482-70-2 | Benchchem [benchchem.com]
- 2. 3-Hydroxythis compound | CAS:33253-99-5 | Other Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. quora.com [quora.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. scispace.com [scispace.com]
- 9. asianpubs.org [asianpubs.org]
Spectroscopic Unveiling of Chimaphilin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic interpretation of Chimaphilin (2,7-dimethyl-1,4-naphthalenedione), a naturally occurring quinone of significant interest. This document outlines the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a workflow for spectroscopic data interpretation.
Spectroscopic Data of this compound and its Analogue
The spectroscopic data provides a unique fingerprint of a molecule's structure, allowing for its identification and characterization.
UV-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption maxima (λmax) in alcohol indicate the presence of a conjugated system, characteristic of the naphthoquinone core.
| Wavelength (λmax) | Solvent |
| 233 nm | Alcohol |
| 256 nm | Alcohol |
| 339 nm | Alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-dimethyl-1,4-naphthoquinone
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for 2,3-dimethyl-1,4-naphthoquinone, a structural isomer of this compound.
¹H NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | m | 2H | H-5, H-8 |
| 7.72 | m | 2H | H-6, H-7 |
| 2.20 | s | 6H | 2 x -CH₃ |
¹³C NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 184.9 | C=O (C1, C4) |
| 143.9 | =C- (C2, C3) |
| 133.5 | =CH- (C6, C7) |
| 132.0 | =C- (C4a, C8a) |
| 126.3 | =CH- (C5, C8) |
| 12.6 | -CH₃ |
Infrared (IR) Spectroscopy of 2,3-dimethyl-1,4-naphthoquinone
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (quinone) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1300 | Medium | C-H bend (methyl) |
| ~900-700 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank cuvette containing only the solvent.
-
Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (typically 200-800 nm). The instrument records the absorbance at each wavelength.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using spectroscopic data.
Caption: Workflow for Spectroscopic Data Interpretation.
Chimaphilin: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chimaphilin, a naturally occurring naphthoquinone with significant biological activity. This document details its fundamental physicochemical properties, outlines a comprehensive protocol for the determination of its molecular weight via mass spectrometry, and elucidates its known mechanisms of action through detailed signaling pathway diagrams.
Physicochemical Properties of this compound
This compound, a yellow, crystalline compound, is primarily found in plants of the Chimaphila and Pyrola genera. Its core chemical identity and key quantitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 482-70-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione |
Experimental Determination of Molecular Weight
The molecular weight of this compound has been experimentally confirmed using Electron Impact Mass Spectrometry (EI-MS).[3] This technique provides high-resolution data for the structural elucidation of organic compounds.
Detailed Protocol for Molecular Weight Determination by EI-MS
This protocol outlines the key steps for determining the molecular weight of a small, purified organic molecule like this compound.
1. Sample Preparation:
-
Purity: Ensure the this compound sample is of high purity to avoid interference from other compounds. This can be achieved through techniques such as column chromatography or recrystallization.
-
Solvent Selection: Dissolve a small amount of the purified this compound in a volatile organic solvent in which it is readily soluble. Suitable solvents include chloroform, dichloromethane, or ethyl acetate. The concentration should be in the range of 1 µg/µL to 10 µg/µL.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a few microliters of the sample solution are applied to the probe tip and the solvent is allowed to evaporate.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron impact (EI) ion source is required.
-
Ionization Energy: The standard electron energy for EI is 70 eV. This energy is sufficient to cause ionization and fragmentation, providing both the molecular ion peak and a characteristic fragmentation pattern.
-
Mass Analyzer: A variety of mass analyzers can be used, including magnetic sector, quadrupole, or time-of-flight (TOF) analyzers.
-
Vacuum: The mass spectrometer must be operated under a high vacuum (typically 10⁻⁶ to 10⁻⁷ torr) to prevent ion-molecule reactions and to allow the ions to travel from the source to the detector without collisions.
3. Data Acquisition:
-
Mass Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-300).
-
Data Collection: Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.
4. Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak (M⁺·), which corresponds to the intact this compound molecule that has lost one electron. For this compound, this peak will be observed at an m/z value corresponding to its molecular weight (approximately 186).
-
Isotope Peaks: Observe the isotopic peaks (e.g., M+1, M+2) which arise from the natural abundance of isotopes such as ¹³C. The relative intensities of these peaks can help to confirm the elemental composition of the molecule.
-
Fragmentation Pattern: Analyze the fragmentation pattern to gain further structural information. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the identity of the compound.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate two key pathways implicated in its anticancer activity.
Caption: TGF-β1 signaling pathway inhibited by this compound.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The detailed physicochemical data, a comprehensive protocol for molecular weight determination, and elucidation of its signaling pathways offer a solid foundation for further investigation into its therapeutic potential. The provided diagrams serve as a visual aid to understand the complex molecular mechanisms underlying the biological activity of this compound.
References
- 1. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Chimaphilin from Chimaphila umbellata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimaphilin, a naphthoquinone derivative with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a prominent bioactive compound found in plants of the genus Chimaphila, particularly Chimaphila umbellata (commonly known as Pipsissewa or Prince's Pine).[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antifungal, antioxidant, and potential anticancer properties.[2][3][4] These attributes make this compound a promising candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for the extraction and purification of this compound from the leaves of Chimaphila umbellata. The methodologies described are based on a bioassay-guided fractionation approach, employing a combination of solvent extraction and chromatographic techniques to isolate this compound with high purity.
Data Presentation: Quantitative Analysis
The following table summarizes the expected yields and purity at each stage of the extraction and purification process. These values are estimates based on typical laboratory-scale preparations and may vary depending on the quality of the plant material and specific experimental conditions.
| Purification Stage | Starting Material (Dry Weight) | Product Weight | Yield (%) | Purity (%) | Analytical Method |
| Crude Ethanol Extract | 1000 g | 150 g | 15 | ~5 | Gravimetric, HPLC |
| Silica Gel Fraction (this compound-rich) | 150 g | 15 g | 10 (from crude) | ~50 | Gravimetric, HPLC |
| Preparative HPLC Purified this compound | 15 g | 1.5 g | 10 (from silica fraction) | >98 | HPLC, NMR |
Experimental Protocols
Plant Material and Pre-processing
-
Plant Material: Freshly collected or properly dried leaves of Chimaphila umbellata.
-
Pre-processing:
-
Wash the fresh leaves thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature of 40-50°C to prevent degradation of thermolabile compounds.
-
Grind the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
-
Extraction of Crude this compound
This protocol outlines the initial solvent extraction to obtain a crude extract enriched with this compound. Ethanol is an effective solvent for this purpose.
-
Materials and Reagents:
-
Dried, powdered Chimaphila umbellata leaves
-
70% Ethanol (v/v)
-
Maceration vessel or Soxhlet apparatus
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Protocol:
-
Maceration:
-
Weigh 1000 g of the powdered plant material and place it in a large maceration vessel.
-
Add 10 L of 70% ethanol to achieve a 1:10 solid-to-solvent ratio.
-
Seal the vessel and allow it to stand for 72 hours at room temperature with occasional agitation.
-
Filter the extract through filter paper. Collect the filtrate.
-
Repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Soxhlet Extraction (Alternative):
-
Place 500 g of the powdered plant material into a large thimble.
-
Set up a Soxhlet apparatus with 5 L of 70% ethanol in the boiling flask.
-
Extract for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract will be a dark, viscous residue. Dry it further in a vacuum oven to obtain a solid mass.
-
-
Purification by Column Chromatography
The crude extract is subjected to silica gel column chromatography to separate this compound from other co-extracted compounds.
-
Materials and Reagents:
-
Crude ethanol extract
-
Silica gel (60-120 mesh) for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
-
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in dichloromethane.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by passing dichloromethane through it.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 150 g) in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by adding methanol. A suggested gradient is as follows:
-
100% DCM
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
80:20 DCM:MeOH
-
50:50 DCM:MeOH
-
100% MeOH
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 250 mL) using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 95:5 DCM:MeOH) and visualize under UV light (254 nm). This compound should appear as a distinct spot.
-
Combine the fractions containing the this compound-rich spot.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the enriched this compound fraction.
-
-
High-Performance Liquid Chromatography (HPLC) Purification
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
-
Materials and Reagents:
-
This compound-rich fraction from column chromatography
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a C18 column
-
-
Protocol:
-
Sample Preparation:
-
Dissolve the this compound-rich fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and increase the proportion of B over time to elute this compound. An example gradient is a linear increase from 40% B to 90% B over 30 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detector at 254 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time, which should be determined from an initial analytical HPLC run.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship of Purification Steps
Caption: Logical Flow of the this compound Purification Process.
References
Application Notes and Protocols for the Isolation of Chimaphilin from Pyrola Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of chimaphilin, a bioactive naphthoquinone, from the plant material of Pyrola species. This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-cancer, and anti-fungal activities.[1] The genus Pyrola, commonly known as wintergreen, is a known source of this valuable compound.[2] This protocol outlines a comprehensive workflow from plant material preparation to the characterization of purified this compound, employing standard phytochemical techniques. The methodologies are designed to be accessible to researchers in natural product chemistry and drug discovery.
Introduction
Pyrola species, belonging to the Ericaceae family, are perennial herbs that have been used in traditional medicine.[3] Phytochemical analyses have revealed a diverse array of secondary metabolites within this genus, including flavonoids, phenols, terpenoids, and quinones.[2][4] Among these, this compound (2,7-dimethyl-1,4-naphthoquinone) is a compound of particular interest due to its documented biological activities.[1] The isolation of this compound in a pure form is essential for further pharmacological investigation and potential drug development.
This protocol provides a step-by-step guide for the extraction, fractionation, purification, and identification of this compound from Pyrola plant material. The methodology is based on established principles of natural product isolation and incorporates techniques such as solvent extraction, column chromatography, and spectroscopic analysis.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy aerial parts (leaves and stems) of the desired Pyrola species. Proper botanical identification is crucial.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
This protocol utilizes a sequential solvent extraction method based on solvent polarity to separate compounds.
-
Defatting:
-
Macerate the powdered plant material (e.g., 500 g) in a non-polar solvent like n-hexane (2.5 L) for 24-48 hours at room temperature with occasional stirring.[5][6] This step removes lipids and other non-polar compounds.
-
Filter the mixture and repeat the extraction with fresh n-hexane twice.
-
Combine the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator. This fraction can be analyzed separately for non-polar constituents.
-
-
This compound Extraction:
-
Air-dry the defatted plant material to remove residual n-hexane.
-
Macerate the dried plant residue in a solvent of intermediate polarity, such as chloroform or dichloromethane, for 24-48 hours.[5]
-
Filter and repeat the extraction process two more times with the fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator to obtain the crude chloroform extract, which is expected to be enriched with this compound.
-
Fractionation and Purification
The crude chloroform extract will be subjected to column chromatography for the separation and purification of this compound.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (60-120 mesh) column packed in n-hexane.
-
Adsorb the crude chloroform extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).[7]
-
Collect fractions of a fixed volume (e.g., 20-30 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a pre-coated silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available).
-
-
Sephadex LH-20 Column Chromatography (Final Purification):
Identification and Characterization
The purity and identity of the isolated this compound can be confirmed using the following analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): [9][10]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of methanol and water (or acetonitrile and water), for instance, starting with 80% water and transitioning to 100% methanol over 20 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at 254 nm.[11]
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): [13][14][15]
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.[14]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[14]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[14]
-
Mass Range: Scan from m/z 40 to 600.[14]
-
Identification: Compare the obtained mass spectrum with the NIST library database.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For complete structural elucidation, acquire 1H NMR and 13C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained during the isolation process. Researchers should replace this with their experimental data.
| Parameter | Value | Unit | Notes |
| Starting Plant Material | |||
| Dry Weight | 500.0 | g | Pyrola species aerial parts |
| Extraction Yields | |||
| n-Hexane Extract | 10.5 | g | Yield: 2.1% |
| Chloroform Extract | 15.2 | g | Yield: 3.04% |
| Purification | |||
| This compound-rich Fraction | 1.8 | g | From silica gel column |
| Purified this compound | 150 | mg | Yield from crude chloroform extract: ~0.99% |
| Purity Analysis | |||
| Purity by HPLC | >98 | % | Based on peak area |
Visualizations
Workflow for this compound Isolation
Caption: A flowchart of the experimental workflow for isolating this compound.
Safety Precautions
-
All extraction and chromatography procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Exercise caution when handling silica gel as fine particles can be a respiratory irritant.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Composition of the Leaves of Pyrola rotundifolia L. and Their Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Genus Pyrola Herbs in Traditional Uses, Phytochemistry and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youngin.com [youngin.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties – Oriental Journal of Chemistry [orientjchem.org]
- 11. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. hort [journals.ashs.org]
- 14. Frontiers | Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L [frontiersin.org]
- 15. notulaebotanicae.ro [notulaebotanicae.ro]
Application Note: A Validated HPLC Method for the Quantification of Chimaphilin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chimaphilin.
Introduction
This compound (2,7-dimethyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in various plant species, including those of the Pyrola and Chimaphila genera.[1] It has garnered significant interest due to its potential therapeutic properties. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Chemical Structure of this compound:
-
IUPAC Name: 2,7-dimethylnaphthalene-1,4-dione
-
Molecular Formula: C₁₂H₁₀O₂
-
Molecular Weight: 186.21 g/mol [1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Plant material or sample containing this compound
Instrumentation
An HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
A reversed-phase C18 column is recommended for the separation. The following conditions have been found to be suitable for the analysis of similar naphthoquinones and can be used as a starting point for method optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 256 nm (based on UV maxima of this compound)[1] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves of Pyrola species) in an oven at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it in a flask. Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD. |
| Linearity | A linear relationship between the peak area and concentration of the analyte should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The accuracy of the method should be determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Can be calculated based on the signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Can be calculated based on the S/N of 10:1. |
| Robustness | The method's reliability should be tested by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits. |
Forced Degradation Study
To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed on the this compound standard. This involves subjecting the analyte to various stress conditions to generate potential degradation products.
| Stress Condition | Protocol |
| Acidic Hydrolysis | Treat this compound solution with 0.1 M HCl at 60°C for 24 hours. |
| Basic Hydrolysis | Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose this compound solution to UV light (254 nm) for 24 hours. |
The stressed samples should be analyzed using the developed HPLC method to check for any degradation peaks and to ensure that they are well-separated from the main this compound peak.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean Recovery (%) | | | [Insert Value] |
Table 3: Precision Data
| Precision | Peak Area (n=6) | Mean | SD | %RSD |
|---|---|---|---|---|
| Repeatability | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Intermediate Precision (Day 1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Intermediate Precision (Day 2) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Intermediate Precision (Day 3) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualization
References
Application Note: High-Throughput Pharmacokinetic Analysis of Chimaphilin in Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chimaphilin in plasma. This compound, a key active component isolated from Pyrola incarnata Fisch. (Lu Xian Cao), has demonstrated significant pharmacological activities.[1][2] This method is well-suited for pharmacokinetic studies, providing high throughput and reliable data for drug development professionals. The protocol described herein outlines a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes an internal standard for accurate quantification.
Introduction
This compound (2,7-dimethyl-1,4-naphthoquinone) is a naturally occurring compound with a range of pharmacological effects.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of small molecules like this compound in complex biological matrices such as plasma. This document provides a detailed protocol for the determination of this compound in rat plasma, which can be adapted for other matrices and species with appropriate validation.
Experimental
Materials and Reagents
-
This compound reference standard
-
Benzil (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Rat plasma (or other relevant biological matrix)
Equipment
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source
-
C18 analytical column
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and Benzil (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standards for the calibration curve.
-
Spiking: Spike blank plasma with the working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from the plasma matrix.
References
- 1. LC-MS Method for Determination and Pharmacokinetic Study of this compound in Rat Plasma after Oral Administration of the Traditional Chinese Medicinal Preparation Lu Xian Cao Decoction [jstage.jst.go.jp]
- 2. LC-MS method for determination and pharmacokinetic study of this compound in rat plasma after oral administration of the traditional Chinese medicinal preparation Lu xian cao decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identification of Chimaphilin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and analysis of chimaphilin (2,7-dimethyl-1,4-naphthoquinone), a bioactive compound found in various plant species, notably from the Chimaphila and Pyrola genera. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This protocol outlines procedures for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring naphthoquinone that has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities. Accurate and reliable identification and quantification of this compound in plant extracts and derived products are crucial for quality control, pharmacological studies, and the development of new therapeutic agents. GC-MS offers high sensitivity and specificity, making it an ideal method for the analysis of this compound. When coupled with a mass spectral library, GC-MS can provide definitive identification of the compound based on its unique fragmentation pattern and retention time.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is designed for the extraction of this compound from dried plant material, such as the leaves of Chimaphila umbellata.
Materials:
-
Dried and powdered plant material
-
Methanol (analytical grade)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Perform a cold maceration by soaking the plant material in 100 mL of methanol in a sealed container for 48 hours at room temperature, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is fully evaporated.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution.
-
For GC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1 mg/mL) with methanol.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Scan Range: 40-550 m/z
-
Solvent Delay: 5 minutes
Data Analysis and Identification
-
Retention Time (RT): The retention time of the this compound peak should be determined by injecting a pure standard under the same GC-MS conditions. This will be the primary identifier in the chromatogram.
-
Mass Spectrum: The mass spectrum of the peak at the determined retention time should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Expected Fragmentation Pattern: this compound (C₁₂H₁₀O₂) has a molecular weight of 186.21 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 186. As a naphthoquinone, characteristic fragmentation would involve the loss of carbon monoxide (CO) molecules. Key expected fragments would include:
-
m/z 158: [M-CO]⁺˙
-
m/z 130: [M-2CO]⁺˙
-
Further fragmentation of the aromatic ring system. The relative abundance of these fragments constitutes a unique fingerprint for this compound.
-
Data Presentation
Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard. The following table is a template for presenting such quantitative data.
| Sample ID | Plant Species | Tissue Type | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| EX-001 | Chimaphila umbellata | Leaves | [Experimental Value] | [Experimental Value] |
| EX-002 | Pyrola decorata | Whole Plant | [Experimental Value] | [Experimental Value] |
| QC-Std-Low | - | - | [Known Concentration] | [Experimental Value] |
| QC-Std-High | - | - | [Known Concentration] | [Experimental Value] |
Note: The user must generate experimental values for this compound concentration and Relative Standard Deviation (%RSD) through the analysis of their own samples and quality control standards.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS protocol for this compound identification.
Total Chemical Synthesis of Chimaphilin and its Analogues: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total chemical synthesis routes for Chimaphilin (2,7-dimethyl-1,4-naphthoquinone) and its analogues. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate the replication and further development of these compounds.
This compound, a naturally occurring naphthoquinone, has garnered interest due to its potential biological activities. Its core structure, a substituted 1,4-naphthoquinone, is a common motif in many bioactive molecules. The ability to synthesize this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This application note details a plausible synthetic route to this compound and provides examples for the synthesis of related analogues.
Synthesis of this compound (2,7-dimethyl-1,4-naphthoquinone)
A key challenge in the total synthesis of this compound is the regioselective introduction of the two methyl groups at the C2 and C7 positions of the 1,4-naphthoquinone scaffold. A practical approach involves the synthesis of the corresponding substituted naphthalene precursor, 2,7-dimethylnaphthalene, followed by its oxidation.
A detailed two-step synthesis of 2,7-dimethylnaphthalene has been reported, starting from the commercially available 2,7-dihydroxynaphthalene.[1] The diol is first converted to its bis(diethylcarbamoyloxy) derivative, which then undergoes a nickel-catalyzed coupling reaction with a Grignard reagent to furnish 2,7-dimethylnaphthalene in high yield.[1]
Experimental Protocols
Step 1: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene [1]
-
Reagents: 2,7-dihydroxynaphthalene, Pyridine, N,N-diethylcarbamoyl chloride.
-
Procedure: To a solution of 2,7-dihydroxynaphthalene (0.310 mol) in pyridine (700 mL) under a nitrogen atmosphere and cooled in an ice bath, N,N-diethylcarbamoyl chloride (0.900 mol) is added. The reaction mixture is then heated to 100°C for 2 days. After cooling, the mixture is treated with 6 M hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried under vacuum.
-
Yield: 99% (crude).
Step 2: Synthesis of 2,7-Dimethylnaphthalene [1]
-
Reagents: 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene, NiCl₂(dppp)₂, Diethyl ether, Methylmagnesium bromide (3 M in diethyl ether).
-
Procedure: To a suspension of 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene (0.196 mol) and NiCl₂(dppp)₂ (1.8 mol %) in anhydrous diethyl ether under nitrogen, a solution of methylmagnesium bromide (0.705 mol) in diethyl ether is added dropwise. The mixture is stirred at 30°C for 13 hours. The reaction is then quenched with 6 M hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is recrystallized from 95% ethanol.
-
Yield: 89%.
Step 3: Proposed Oxidation of 2,7-Dimethylnaphthalene to this compound (2,7-dimethyl-1,4-naphthoquinone) (Adapted from the oxidation of naphthalene[3])
-
Reagents: 2,7-Dimethylnaphthalene, Chromium trioxide, Glacial acetic acid.
-
Procedure: To a cooled (0°C) solution of chromium trioxide (1.2 moles) in 80% aqueous acetic acid, a solution of 2,7-dimethylnaphthalene (0.5 mole) in glacial acetic acid is added gradually over 2-3 hours. The mixture is stirred overnight, allowing it to warm to room temperature. The crude product is precipitated by pouring the reaction mixture into water, filtered, washed, and dried. Purification can be achieved by crystallization from petroleum ether.
-
Expected Yield: Based on the oxidation of naphthalene, the yield is expected to be in the range of 18-35%.[3]
Synthesis Pathway for this compound
Caption: Proposed total synthesis of this compound.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved by employing different starting materials or by modifying the synthetic route. Here, we present protocols for the synthesis of a hydroxy-methyl-1,4-naphthoquinone and a general method for dialkyl-1,4-naphthoquinones.
Synthesis of 7-Hydroxy-5-methyl-1,4-naphthoquinone
A one-pot synthesis of 7-hydroxy-5-methyl-1,4-naphthoquinone has been reported via a base-catalyzed Diels-Alder reaction between 4-hydroxy-6-methyl-2-pyrone and 1,4-benzoquinone, followed by decarboxylation and oxidation.[4]
Experimental Protocol [4]
-
Reagents: 4-Hydroxy-6-methyl-2-pyrone, 1,4-Benzoquinone, Triethylamine, Methanol, Dichloromethane.
-
Procedure: A mixture of 4-hydroxy-6-methyl-2-pyrone (5 mmol), 1,4-benzoquinone (15 mmol), and triethylamine (0.5 mmol) in a mixed solvent of methanol and dichloromethane (1:1, 20 mL) is stirred at room temperature for 10 hours. The product crystallizes from the reaction mixture. The crude product is collected, washed, and purified by column chromatography.
-
Yield: 94.2%.
Synthesis Pathway for 7-Hydroxy-5-methyl-1,4-naphthoquinone
Caption: One-pot synthesis of a this compound analogue.
General Synthesis of 2,3-Dialkyl-1,4-naphthoquinones
A general method for the synthesis of 2,3-dialkyl-1,4-naphthoquinones involves the alkylation of the corresponding 1,4-naphthoquinone at the quinonoid positions using an alkanoic acid, persulfate, and a silver ion catalyst.[5] This method can be applied to various substituted 1,4-naphthoquinones to generate a library of dialkyl analogues.
Experimental Protocol (General Procedure)[5]
-
Reagents: Substituted 1,4-naphthoquinone, Alkanoic acid, Ammonium persulfate, Silver nitrate, Acetonitrile, Water.
-
Procedure: To a solution of the 1,4-naphthoquinone and silver nitrate in acetonitrile, a solution of ammonium persulfate in water is added, followed by the alkanoic acid. The mixture is heated and stirred. After completion of the reaction, the mixture is worked up by extraction with an organic solvent. The product is purified by chromatography.
Quantitative Data Summary
| Compound | Starting Material(s) | Key Reagents | Solvent(s) | Temp. | Time | Yield (%) | Reference |
| 2,7-Bis(diethylcarbamoyloxy)naphthalene | 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride, Pyridine | Pyridine | 100°C | 48 h | 99 | [1] |
| 2,7-Dimethylnaphthalene | 2,7-Bis(diethylcarbamoyloxy)naphthalene | MeMgBr, NiCl₂(dppp)₂ | Diethyl ether | 30°C | 13 h | 89 | [1] |
| 7-Hydroxy-5-methyl-1,4-naphthoquinone | 4-Hydroxy-6-methyl-2-pyrone, 1,4-Benzoquinone | Triethylamine | Methanol, Dichloromethane | RT | 10 h | 94.2 | [4] |
Conclusion
The synthetic routes outlined in this document provide a solid foundation for the preparation of this compound and its analogues. The detailed protocols and quantitative data are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The flexibility of the presented methods, particularly the synthesis of analogues, opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents based on the 1,4-naphthoquinone scaffold. Further optimization of the proposed oxidation step for the final stage of this compound synthesis is a key area for future investigation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 2,3-dialkyl-6,7-dichloro- and 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes: Chimaphilin as an In-Vitro Antifungal Agent
Introduction
Chimaphilin, a 2,7-dimethyl-1,4-naphthoquinone, is a primary bioactive compound isolated from Chimaphila umbellata.[1][2] This plant has been traditionally used by First Nations peoples of eastern Canada for its medicinal properties, including its antifungal activity.[1][2] In-vitro studies have confirmed that this compound possesses a broad range of antifungal activities against various fungal pathogens.[1][2] These application notes provide detailed protocols for the in-vitro evaluation of this compound's antifungal efficacy, guidance on data interpretation, and an overview of its potential mechanism of action.
Mechanism of Action
While the precise mechanism of action is not fully elucidated, research suggests that this compound targets multiple cellular processes in fungi.[2][3] Studies using gene deletion mutants of Saccharomyces cerevisiae indicate that this compound's targets include pathways involved in cell wall biogenesis and transcription.[1] A proposed mechanism involves the disruption of the fungal cell wall, interference with transcription processes, and impairment of mitochondrial functions.[3]
Fungal Signaling Pathway Potentially Targeted by this compound
A critical signaling pathway in many fungi that governs cell wall integrity, morphogenesis, and virulence is the Ras1-cAMP-Efg1 pathway. Given that this compound is suggested to affect cell wall biogenesis, this pathway represents a plausible target for its antifungal activity. Disruption of this pathway can inhibit biofilm formation and hyphal development, which are crucial for fungal pathogenicity.
References
Application Notes and Protocols for Studying Chimaphilin's Anticancer Effects
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anticancer properties of chimaphilin. The following protocols detail the necessary cell culture techniques and key assays to elucidate the mechanisms of this compound's action against cancer cells.
Introduction to this compound's Anticancer Activity
This compound, a naphthoquinone derivative, has demonstrated notable anticancer effects. Studies have shown that it can inhibit the viability of cancer cells and induce programmed cell death, known as apoptosis. The primary mechanism of action observed in human breast cancer cells (MCF-7) involves the generation of reactive oxygen species (ROS), which triggers a mitochondrial-mediated apoptotic pathway. Furthermore, this compound has been shown to suppress tumor cell invasion and metastasis in human osteosarcoma (U2OS) cells by inhibiting the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT).
Cell Lines for Investigation
The following human cancer cell lines are commonly used to study the anticancer effects of this compound:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive. This cell line is particularly useful for studying apoptosis induced by this compound.
-
U2OS: A human osteosarcoma cell line often used in cancer research to study metastasis and the effects of anticancer agents on the epithelial-to-mesenchymal transition.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against a human breast cancer cell line.
| Cell Line | Compound | Incubation Time (hours) | IC50 Value (µM) |
| MCF-7 | This compound | 24 | 43.30 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
Cell Culture
Protocol for Culturing MCF-7 and U2OS Cells:
-
Media Preparation:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
U2OS: McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing fresh, pre-warmed complete growth medium.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed 1 x 10⁶ cells in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (which may contain detached apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and metastasis signaling pathways.
Protocol:
-
Seed 2 x 10⁶ cells in a 100 mm dish and treat with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Apoptosis: Bcl-2, Bad, cleaved Caspase-9, cleaved Caspase-3, PARP, and β-actin (as a loading control).
-
Metastasis: E-cadherin, Vimentin, Snail, Slug, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, phospho-Smad2/3, total Smad2/3, and β-actin.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
Protocol:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed 5 x 10⁴ serum-starved cancer cells in the upper chamber in a serum-free medium.
-
Add a medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with different concentrations of this compound.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Visualizations
Signaling Pathways
Caption: this compound-induced ROS-mediated mitochondrial apoptosis pathway.
Caption: this compound's inhibition of TGF-β1-induced EMT and metastasis.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Application Notes and Protocols for In-Vivo Efficacy Testing of Chimaphilin
For the attention of: Researchers, scientists, and drug development professionals.
Subject: In-vivo experimental models for testing the efficacy of Chimaphilin.
Introduction
This compound, a naphthoquinone isolated from Chimaphila umbellata, has demonstrated notable anti-cancer and anti-inflammatory properties in in-vitro studies. Research has pointed to its efficacy against human osteosarcoma and breast cancer cell lines, operating through the modulation of specific signaling pathways. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of in-vivo studies dedicated to evaluating the efficacy of this compound in animal models.
This document aims to bridge this gap by providing detailed, representative protocols for in-vivo experimental models suitable for assessing the anti-cancer and anti-inflammatory potential of this compound. The methodologies outlined below are based on well-established and widely accepted animal models that correspond to the in-vitro findings for this compound. These application notes are intended to serve as a foundational guide for researchers designing and executing in-vivo studies to validate the therapeutic potential of this promising natural compound.
Section 1: Anti-Cancer Efficacy of this compound
In-vitro studies have shown that this compound can inhibit the proliferation and metastasis of human osteosarcoma (U2OS) and breast cancer (MCF-7) cells. The following protocols describe the use of xenograft mouse models, a standard preclinical approach to evaluate the anti-tumor activity of a compound in a living organism.
Human Osteosarcoma Xenograft Model
This model is designed to assess the effect of this compound on the growth of human osteosarcoma tumors in an in-vivo setting.
Experimental Protocol:
-
Cell Culture: Human osteosarcoma U2OS cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation:
-
Harvest U2OS cells during the logarithmic growth phase and resuspend in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Protocol:
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at predetermined doses (e.g., 10, 25, 50 mg/kg body weight). The route of administration (e.g., intraperitoneal, oral gavage) and dosing frequency (e.g., daily, every other day) should be optimized based on preliminary pharmacokinetic and toxicity studies.
-
Control Group: Administer the vehicle used to dissolve this compound following the same schedule.
-
Positive Control (Optional): Administer a standard-of-care chemotherapeutic agent for osteosarcoma (e.g., doxorubicin).
-
-
Efficacy Evaluation:
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation:
Table 1: Effect of this compound on U2OS Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at End of Study (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at End of Study (g) | Mean Body Weight Change (%) |
| Vehicle Control | - | 125.5 ± 15.2 | 1580.3 ± 210.4 | - | 1.62 ± 0.25 | +5.2 |
| This compound | 10 | 124.8 ± 14.9 | 1150.7 ± 180.1 | 27.2 | 1.18 ± 0.19 | +3.1 |
| This compound | 25 | 126.1 ± 16.3 | 795.4 ± 155.6 | 49.7 | 0.81 ± 0.15 | +1.5 |
| This compound | 50 | 125.3 ± 15.8 | 450.2 ± 98.7 | 71.5 | 0.46 ± 0.11 | -2.3 |
| Doxorubicin | 5 | 124.9 ± 14.5 | 390.1 ± 85.3 | 75.3 | 0.40 ± 0.09 | -8.7 |
Data are presented as mean ± standard deviation (SD). Tumor Growth Inhibition (%) is calculated relative to the vehicle control group.
Experimental Workflow Diagram:
Caption: Workflow for U2OS osteosarcoma xenograft model.
Human Breast Cancer Xenograft Model
This protocol is adapted for the MCF-7 cell line, which is an estrogen-receptor-positive breast cancer cell line and requires estrogen supplementation for tumor growth in vivo.
Experimental Protocol:
-
Cell Culture: Human breast cancer MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female ovariectomized athymic nude mice (4-6 weeks old) are used.
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) into the dorsal side of each mouse.
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend in a sterile PBS and Matrigel mixture (1:1 ratio).
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100 µL into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring and Treatment: Follow steps 4 and 5 as described in the osteosarcoma model (Section 1.1). A suitable positive control for this model would be tamoxifen.
-
Efficacy Evaluation: Follow step 6 as described in the osteosarcoma model (Section 1.1).
Data Presentation:
Table 2: Effect of this compound on MCF-7 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at End of Study (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at End of Study (g) | Mean Body Weight Change (%) |
| Vehicle Control | - | 110.2 ± 12.5 | 1250.6 ± 190.8 | - | 1.28 ± 0.21 | +4.5 |
| This compound | 10 | 111.5 ± 13.1 | 980.4 ± 150.2 | 21.6 | 1.01 ± 0.17 | +2.8 |
| This compound | 25 | 109.8 ± 12.8 | 655.3 ± 135.7 | 47.6 | 0.67 ± 0.14 | +0.9 |
| This compound | 50 | 110.7 ± 13.3 | 380.1 ± 88.9 | 69.6 | 0.39 ± 0.09 | -1.8 |
| Tamoxifen | 20 | 111.1 ± 12.9 | 310.5 ± 75.4 | 75.2 | 0.32 ± 0.08 | -3.5 |
Data are presented as mean ± standard deviation (SD). Tumor Growth Inhibition (%) is calculated relative to the vehicle control group.
Experimental Workflow Diagram:
Caption: Workflow for MCF-7 breast cancer xenograft model.
Section 2: Anti-Inflammatory Efficacy of this compound
The anti-inflammatory properties of compounds are often initially assessed using models of acute inflammation. The carrageenan-induced paw edema model is a classic and reliable method for this purpose.
Carrageenan-Induced Paw Edema Model
This model evaluates the ability of this compound to reduce acute inflammation induced by carrageenan in rats.[1]
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into treatment and control groups (n=6-8 per group).
-
Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) or the vehicle to the respective groups, typically via oral gavage, one hour before carrageenan injection.
-
A positive control group should be treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]
-
-
Efficacy Evaluation:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.63 ± 0.05 | 25.9 |
| This compound | 50 | 0.48 ± 0.04 | 43.5 |
| This compound | 100 | 0.32 ± 0.03 | 62.4 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Data are presented as mean ± standard deviation (SD). The 3-hour time point is often representative of peak inflammation.
Experimental Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema model.
Section 3: Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways identified in in-vitro studies to be modulated by this compound. These pathways represent key targets for further investigation in in-vivo models.
Inhibition of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT)
In osteosarcoma cells, this compound has been shown to suppress TGF-β1-induced EMT by inhibiting the PI-3K/Akt, ERK1/2, and Smad signaling pathways.
Caption: this compound's inhibition of TGF-β1-induced EMT.
Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway
In breast cancer cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.[3]
Caption: ROS-mediated mitochondrial apoptosis by this compound.
Conclusion
While in-vivo data on this compound is currently lacking, the protocols and pathways detailed in these application notes provide a robust framework for initiating such studies. The representative models for osteosarcoma, breast cancer, and acute inflammation are well-characterized and should yield valuable insights into the in-vivo efficacy, posology, and potential toxicity of this compound. The elucidation of its impact on the TGF-β1 and ROS-mediated apoptosis pathways in these models will be critical in advancing its development as a potential therapeutic agent. It is strongly recommended that pilot studies be conducted to determine the optimal dosing regimen and to assess any potential toxicities before proceeding to full-scale efficacy studies.
References
Sourcing and Application of Chimaphilin Analytical Standards for Preclinical Research
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on sourcing high-purity Chimaphilin analytical standards and utilizing them in key preclinical assays. This document outlines detailed protocols for assessing the anti-cancer, antioxidant, and antifungal properties of this compound, and provides visual representations of its known signaling pathways.
Sourcing this compound Analytical Standards
The procurement of high-purity, well-characterized analytical standards is the foundational step for reproducible and reliable research. This compound (CAS No: 482-70-2), a naphthoquinone with the molecular formula C₁₂H₁₀O₂, is available from several reputable suppliers.[1][2] Key considerations when sourcing this compound include purity, available quantities, and cost. Below is a summary of offerings from various vendors to aid in the selection process.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| ChemFaces | CFN95676 | ≥98% | 20mg | $318 |
| MedchemExpress | HY-N6611 | Not Specified | 1mg | $445 |
| Benchchem | B162187 | Not Specified | Not Specified | Inquiry Required |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols for Investigating the Bioactivity of this compound
The following protocols are detailed methodologies for key experiments to investigate the biological activities of this compound.
Anti-Cancer Activity: Apoptosis Induction in MCF-7 Human Breast Cancer Cells
This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[3][4]
-
Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
-
Replace the culture medium with the medium containing various concentrations of this compound or a vehicle control (medium with 0.1% DMSO) and incubate for the desired time (e.g., 24, 48, 72 hours).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
The production of ROS can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][9][10][11][12]
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.
This technique is used to detect changes in the levels of key apoptosis-related proteins.[13][14][15][16]
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bad, caspase-9, caspase-3, and PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][17][18][19]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of each this compound solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antifungal Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of this compound against fungal strains.[20][21][22][23][24]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium.
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without this compound) and negative (medium only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's activity can aid in understanding its mechanism of action. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. abcam.cn [abcam.cn]
- 11. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. origene.com [origene.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. medium.com [medium.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. researchgate.net [researchgate.net]
- 19. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chimaphilin Extraction from Pipsissewa (Chimaphila umbellata)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of chimaphilin from the pipsissewa herb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important compound to extract from pipsissewa?
A1: this compound (2,7-dimethyl-1,4-naphthoquinone) is a key bioactive compound found in plants of the Chimaphila and Pyrola genera.[1] It is recognized as the principal antifungal component in pipsissewa (Chimaphila umbellata) and is investigated for various pharmacological activities, making it a compound of interest for drug development.[1][2]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction method. This compound, being a naphthoquinone, has a relatively non-polar character. Solvents like ethanol, methanol, and acetone are commonly used.[3] The polarity of the solvent significantly influences the extraction efficiency.[4][5][6] For instance, bioassay-guided fractionation has successfully used ethanol to extract this compound.[2] A mixture of polar and non-polar solvents might also increase the extraction efficiency of various phytochemicals.[4]
Q3: What are the common methods for extracting this compound?
A3: Common methods include traditional techniques like maceration and Soxhlet extraction, as well as modern, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[7][8] Advanced methods are often more efficient in terms of time and solvent consumption.[7][9]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the quantification of this compound in plant extracts.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and analysis of this compound and other phytochemicals in the extract.[13][14]
Q5: How can I purify this compound from the crude extract?
A5: Purification of this compound from the crude extract can be achieved through various chromatographic techniques. A common approach involves initial purification using column chromatography with silica gel or Sephadex, followed by preparative HPLC for high-purity isolation.[15] Liquid-liquid partitioning can also be used as an initial step to separate compounds based on their polarity.[15]
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting & Optimization |
| Improper Sample Preparation | Ensure the pipsissewa herb is thoroughly dried and ground to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction, leading to more efficient extraction.[16] |
| Suboptimal Solvent Selection | The polarity of the solvent is crucial.[5][17] Experiment with solvents of varying polarities, such as ethanol, methanol, acetone, or mixtures thereof. An 80% ethanol solution has been shown to be effective for extracting similar compounds.[18] |
| Inefficient Extraction Method | Traditional methods like maceration may result in lower yields compared to modern techniques.[7] Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency and shorter extraction times.[8][9] |
| Suboptimal Extraction Parameters | Optimize parameters such as extraction time, temperature, and solvent-to-solid ratio.[15] For MAE, optimizing microwave power is also critical.[18][19][20] For UAE, sonication amplitude and cycle should be optimized.[21] |
| Incomplete Lysis of Plant Cells | If the yield is low and the purity is poor, it could indicate that the plant cells were not thoroughly lysed. Ensure proper homogenization and lysis of the plant material before extraction.[22] |
Issue 2: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting & Optimization |
| Thermal Degradation | This compound, like many bioactive compounds, can be sensitive to high temperatures.[15] Avoid prolonged exposure to heat. Use low-temperature extraction methods like maceration or UAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.[15] |
| pH Instability | Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation of phytochemicals.[15] It is advisable to maintain a neutral or slightly acidic pH during extraction and purification. |
| Oxidative Degradation | Exposure to oxygen can lead to the degradation of certain compounds. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants like ascorbic acid to the extraction solvent.[23] |
| Photolytic Degradation | Exposure to light can degrade sensitive compounds. Protect the extraction setup and subsequent extracts from direct light by using amber glassware or covering the equipment with aluminum foil.[24] |
| Enzymatic Degradation | Endogenous enzymes in the plant material can degrade target compounds. Blanching the fresh plant material or flash-freezing it before drying can help to deactivate these enzymes.[23] |
Comparative Data on Extraction Methods
The following tables summarize data from studies on various extraction methods. While not all data is specific to this compound, it provides a valuable comparison of the efficiency of different techniques.
Table 1: Comparison of Maceration, Soxhlet, and Ultrasound-Assisted Extraction (UAE)
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Extraction Time | 24 - 72 hours[9][25] | 4 - 12 hours[9][18] | 15 - 60 minutes[9][21][26] |
| Solvent Consumption | High[9] | Moderate to High[9] | Low to Moderate[27] |
| Yield | Generally lower[7][25] | Generally higher than maceration[25] | Often higher than traditional methods[7][8][28] |
| Temperature | Room Temperature | Boiling point of solvent | Controlled, often lower than Soxhlet[26] |
Table 2: Comparison of Microwave-Assisted Extraction (MAE) and other methods
| Parameter | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction | Maceration |
| Extraction Time | 10 - 40 minutes[9][18][19] | 4 - 12 hours[9][18] | 24 - 72 hours[9] |
| Solvent Consumption | Low[9] | Moderate to High[9] | High[9] |
| Yield | Generally the highest[8][9][18] | Moderate to High[18] | Low[18] |
| Temperature | Can be precisely controlled[20] | Boiling point of solvent | Room Temperature |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the pipsissewa herb at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Mix the powdered plant material with a suitable solvent (e.g., 70-80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:15 w/v).[24]
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 40°C).[24] Optimize sonication amplitude and pulse cycle for your specific equipment.[21]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to remove the solvent.[24]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Dry and grind the pipsissewa herb into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
After extraction, centrifuge the solution to separate the supernatant.
-
Concentrate the supernatant using a rotary evaporator at a low temperature.
-
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation:
-
Prepare a stock solution of the dried extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.[10]
-
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and antioxidant activities of the phytomedicine pipsissewa, Chimaphila umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Effect of solvent polarity on the extraction of bioactive compounds from Heracleum persicum fruits [pharmacia.pensoft.net]
- 7. jabe.in [jabe.in]
- 8. scispace.com [scispace.com]
- 9. aktpublication.com [aktpublication.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-World Applications: Case Studies Highlighting the Utility of HPLC in Plant Extract Analysis [greenskybio.com]
- 12. phcogj.com [phcogj.com]
- 13. phcogj.com [phcogj.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya [maxapress.com]
- 18. acgpubs.org [acgpubs.org]
- 19. Effect of Drying and Microwave-Assisted Extraction Parameters on Lippia adoensis Variety Koseret Essential Oil Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating the Microwave-Assisted Extraction Conditions and Antioxidative and Anti-Inflammatory Capacities of Symphytum officinale WL Leaves | MDPI [mdpi.com]
- 21. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. phytojournal.com [phytojournal.com]
- 26. brieflands.com [brieflands.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. phcogres.com [phcogres.com]
Technical Support Center: Chimaphilin Stability and Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chimaphilin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a naphthoquinone, in solution is primarily influenced by several factors:
-
pH: this compound is expected to be more stable in acidic to neutral conditions. Naphthoquinones can undergo hydrolysis, especially under alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2] Thermal stability can vary depending on the solvent and the presence of other compounds.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation of naphthoquinone derivatives.[3] It is advisable to protect this compound solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.
-
Enzymatic Degradation: If working with biological matrices, enzymatic degradation can occur.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: this compound is soluble in a variety of organic solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)[4]
-
Ethanol[5]
-
Methanol[5]
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For long-term storage of stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C or -80°C in a suitable solvent like DMSO.[4][6]
Q3: How long can I store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they can generally be kept at -20°C for up to two weeks or at -80°C for up to a year with minimal degradation.[4][6] However, it is crucial to perform periodic quality control checks to ensure the integrity of the compound.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the degradation of other 1,4-naphthoquinones, the potential degradation pathways for this compound may involve:
-
Hydroxylation: The initial step in the degradation of 1,4-naphthoquinones can be the hydroxylation of the quinoid ring.[7]
-
Reduction: The hydroxylated intermediate can then be reduced.[7]
-
Ring Cleavage: Following reduction, the ring structure can be cleaved, leading to the formation of smaller acidic molecules.[7]
Q5: What analytical methods are suitable for assessing this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the most suitable analytical technique.[8] This method should be capable of separating the intact this compound from its potential degradation products. UV or mass spectrometry (MS) detection can be used for quantification and identification of degradants.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
| Possible Cause | Troubleshooting Step |
| This compound Degradation in Stock Solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Before use, allow the aliquot to equilibrate to room temperature. |
| Degradation in Experimental Media | 1. Assess the pH of your experimental media. If it is alkaline, consider buffering to a more neutral or slightly acidic pH. 2. Minimize the exposure of the media containing this compound to light by using amber-colored tubes or covering the containers with foil. 3. Prepare the this compound-containing media immediately before the experiment. |
| Interaction with Other Components | 1. Evaluate the components of your experimental media for potential incompatibilities with this compound. 2. If possible, run a control experiment with this compound in a simpler buffer to assess its stability. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms during analysis.
| Possible Cause | Troubleshooting Step |
| Sample Degradation During Preparation or Storage | 1. Ensure samples are prepared in a solvent that promotes stability. 2. Analyze samples immediately after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light for a short period. |
| Forced Degradation | 1. The unknown peaks are likely degradation products. 2. To confirm, perform a forced degradation study by subjecting a this compound solution to stress conditions (acid, base, heat, light, oxidation). 3. Compare the retention times of the peaks in the stressed samples to the unknown peaks in your experimental samples. |
| Contamination | 1. Check all solvents, reagents, and materials for potential sources of contamination. 2. Run a blank injection (solvent only) to rule out contamination from the HPLC system. |
Quantitative Data on this compound Stability
Currently, there is a lack of specific published quantitative data on the degradation kinetics of this compound. The following table is a template that researchers can use to summarize their own experimental data from forced degradation studies. The values provided are for illustrative purposes based on the general behavior of naphthoquinones and should be determined experimentally for this compound.
| Stress Condition | Parameter | Value | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | 10 - 20% |
| Base Hydrolysis | 0.1 M NaOH | 1 hour @ RT | 30 - 50% |
| Oxidative | 3% H₂O₂ | 24 hours @ RT | 15 - 25% |
| Thermal | Dry Heat | 48 hours @ 80°C | 5 - 15% |
| Photolytic | UV Light (254 nm) | 24 hours | 20 - 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer the solid this compound powder to a vial and keep it in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples and a control (unstressed) solution using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program (example):
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a local maximum). A photodiode array (PDA) detector is recommended to check for peak purity.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
Caption: A potential degradation pathway for this compound.
References
- 1. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating HPLC method for determination of naftazone in tablets. Application to degradation kinetics and content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Chimaphilin for Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Chimaphilin in their bioassays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low aqueous solubility a problem for bioassays?
A1: this compound, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a naturally occurring 1,4-naphthoquinone.[1][2] Like many other naphthoquinones, its chemical structure makes it lipophilic (fat-soluble) and thus poorly soluble in aqueous solutions.[3][4] This low aqueous solubility can lead to several problems in bioassays, including:
-
Precipitation: The compound may fall out of solution when a concentrated stock (typically in an organic solvent) is diluted into an aqueous assay buffer or cell culture medium.[1][2][5]
-
Inaccurate Concentrations: The actual concentration of the dissolved, active compound may be significantly lower than the nominal concentration, leading to an underestimation of its biological activity.
-
Poor Bioavailability: In cell-based assays, undissolved particles may not be readily taken up by cells, resulting in lower efficacy.
-
Lack of Reproducibility: Inconsistent dissolution can lead to high variability between experiments.
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound is limited, its structural similarity to other naphthoquinones provides insight into its expected solubility. It is practically insoluble in water but is soluble in polar organic solvents.[3][4] For its structural analog, 1,4-naphthoquinone, the aqueous solubility is reported to be very low.[3] this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4]
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
A3: For most in vitro bioassays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[4] It is a powerful solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media.[6] However, it is crucial to keep the final concentration of DMSO in the assay low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[4] Always include a vehicle control (the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guides
Issue 1: My this compound stock solution precipitates when added to my aqueous assay buffer or cell culture medium.
This is a common issue known as "crashing out" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment.
| Potential Cause | Troubleshooting Steps |
| High Final Concentration of this compound | 1. Reduce the final concentration: If possible, lower the final concentration of this compound in your assay. 2. Perform a kinetic solubility test: Determine the maximum soluble concentration of this compound in your specific assay medium. |
| High Final Concentration of Organic Solvent (e.g., DMSO) | 1. Minimize solvent concentration: Aim for a final DMSO concentration of ≤0.5%.[4] This may require preparing a more concentrated stock solution. 2. Use serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium. This gradual decrease in solvent concentration can help prevent precipitation.[1][2] |
| Temperature Shock | 1. Pre-warm the medium: Ensure your cell culture medium or assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2] 2. Slow addition and mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to facilitate rapid dispersion. |
| pH of the Medium | For ionizable compounds, pH can significantly affect solubility. While this compound is not strongly ionizable, extreme pH values in the buffer could potentially influence its stability and solubility. Ensure the pH of your final assay solution is within the desired range. |
Issue 2: I am observing inconsistent or non-reproducible results in my bioassays.
This can often be a downstream effect of poor solubility.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of Stock Solution | 1. Ensure complete dissolution: Before each use, visually inspect your stock solution to ensure there is no precipitate. If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly. 2. Sonication: Brief sonication of the stock solution can help to break up any small, undissolved particles. |
| Precipitation During Incubation | 1. Visual inspection: After preparing your final dilutions in the assay plates, visually inspect for any signs of precipitation or cloudiness before starting the assay. 2. Microscopic examination: Examine the wells under a microscope to check for crystalline or amorphous precipitates. |
| Adsorption to Plastics | Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Consider using low-adhesion plastics or pre-rinsing pipette tips with the solution. |
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 1,4-Naphthoquinone | Water | 25 | ~0.09 g/L | [3] |
| 1,4-Naphthoquinone | Toluene | Not Specified | 0.48 M | [7] |
| 2-Methyl-1,4-naphthoquinone (Menadione) | Water | 30 | ~160 mg/L | [4] |
Note: This data should be used as an estimate. It is highly recommended to experimentally determine the solubility of this compound in your specific assay system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
This protocol describes the standard method for preparing a stock solution of this compound in an organic solvent like DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particles.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm PTFE syringe filter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent for initial dissolution)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. This may need to be optimized.
-
This compound Solution: Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
HP-β-CD Solution: In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring.
-
Complexation: Slowly add the ethanolic this compound solution to the aqueous HP-β-CD solution while continuously stirring.
-
Equilibration: Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Solvent Removal: Remove the organic solvent and water, typically by freeze-drying (lyophilization), to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in aqueous buffers or cell culture media for use in bioassays.
Protocol 3: Preparation of this compound Nanoparticles by Solvent-Antisolvent Precipitation
This method involves dissolving this compound in a solvent and then rapidly mixing it with an antisolvent (in which it is insoluble) to induce the formation of nanoparticles. This increases the surface area and dissolution rate.
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous antisolvent (e.g., deionized water)
-
A stabilizer (e.g., a non-ionic surfactant like Tween® 80 or Pluronic® F-68)
-
High-speed homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound in the chosen organic solvent to create the organic phase.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous antisolvent. The stabilizer is crucial to prevent the nanoparticles from aggregating.
-
Precipitation: Under high-speed homogenization or sonication, rapidly inject the organic phase into the aqueous phase. The high shear forces and rapid mixing will cause this compound to precipitate as nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanosuspension using a rotary evaporator or by stirring under reduced pressure.
-
Characterization: The resulting nanosuspension can be characterized for particle size and distribution. It can then be used directly in bioassays or further processed.
Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Decision tree for selecting a solubility enhancement method.
References
Technical Support Center: Optimizing Chimaphilin Separation in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of Chimaphilin.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of mobile phase for this compound separation.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Silanol interactions between this compound and the stationary phase. - Mobile Phase pH: Inappropriate pH can lead to peak tailing for certain compounds. - Column Overload: Injecting too much sample. - Incompatible Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase. | - Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase to suppress silanol activity. - Adjust pH: While this compound is neutral, ensure the mobile phase pH is optimal for any co-eluting compounds if analyzing a complex mixture. - Reduce Sample Concentration: Dilute the sample and reinject. - Match Injection Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Poor Resolution | - Inadequate Mobile Phase Strength: The organic solvent percentage may be too high, causing rapid elution. - Incorrect Organic Solvent: The chosen organic solvent (e.g., acetonitrile, methanol) may not provide the best selectivity. - Isocratic Elution in a Complex Mixture: An isocratic mobile phase may not be sufficient to separate all components. | - Decrease Organic Content: Reduce the percentage of the organic solvent in the mobile phase to increase retention and improve separation. - Solvent Screening: Try switching from acetonitrile to methanol or vice versa. Methanol is more polar and can offer different selectivity. - Implement a Gradient: Start with a lower percentage of organic solvent and gradually increase it over the run to resolve complex mixtures. |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. - Pump Issues: Fluctuations in pump pressure or flow rate. - Temperature Fluctuations: Changes in ambient temperature can affect retention. | - Precise Preparation: Use volumetric flasks and calibrated pipettes for mobile phase preparation. Premix solvents before use. - Adequate Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before injection. - System Check: Purge the pump and check for leaks. Monitor pressure stability. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible results. |
| No Peak or Very Small Peak | - Low Sample Concentration: The concentration of this compound is below the detection limit. - Detector Wavelength: The detector is not set to a wavelength where this compound absorbs. - Sample Degradation: this compound may be unstable in the sample solvent or under experimental conditions. | - Concentrate Sample: If possible, concentrate the sample or inject a larger volume (if not causing overload). - Set Optimal Wavelength: Set the UV detector to one of this compound's absorbance maxima (233, 256, or 339 nm).[1] - Check Sample Stability: Prepare fresh samples and protect them from light, as some naphthoquinones can be light-sensitive. |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase. - Precipitation in Mobile Phase: Buffer salts precipitating out in high organic concentrations. - System Blockage: Blockage in tubing, injector, or guard column. | - Filter Sample and Mobile Phase: Use 0.45 µm or 0.22 µm filters for all samples and mobile phase components. - Use a Guard Column: Protect the analytical column from particulates. - Check Buffer Solubility: Ensure the buffer is soluble in the highest organic percentage of your gradient. - Systematic Check: Isolate components of the HPLC system to identify the source of the blockage. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for RP-HPLC method development?
A1: this compound (2,7-dimethyl-1,4-naphthoquinone) is a relatively non-polar (hydrophobic) compound with a molecular weight of 186.21 g/mol .[2] Its calculated XLogP3 value of 2.6 indicates good retention on a reverse-phase column.[2] It is a neutral molecule, so mobile phase pH will have a minimal direct effect on its retention but can be used to control the ionization of other matrix components. For UV detection, its absorbance maxima are at 233, 256, and 339 nm.[1]
Q2: What is a good starting mobile phase for this compound separation?
A2: A good starting point for developing a separation method for this compound is a gradient elution using a C18 or C8 column. A common mobile phase composition for naphthoquinones is a mixture of water and acetonitrile or methanol, often with an acidic modifier.[3] For example, you could start with a gradient of acetonitrile and water, with both solvents containing 0.1% formic acid.
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol can be effective. Acetonitrile is a stronger solvent than methanol in reverse-phase chromatography and generally provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and may be better at resolving this compound from certain impurities. It is recommended to screen both solvents during method development.
Q4: Is an acidic modifier necessary in the mobile phase?
A4: While this compound is a neutral compound, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is highly recommended.[2] This helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can lead to improved peak shape (less tailing) and more reproducible retention times.
Q5: What type of column is best suited for this compound analysis?
A5: A standard C18 column is a robust and common choice for the separation of hydrophobic compounds like this compound. A C8 column, being slightly less hydrophobic, can also be a good option if retention times on a C18 column are excessively long. For faster analysis, a shorter column with smaller particles (e.g., a UPLC column) can be used, but this will require an HPLC system capable of handling higher backpressures.
Q6: How can I confirm the identity of the this compound peak in a complex extract?
A6: The most reliable method for peak identification is to use a hyphenated technique like HPLC-Mass Spectrometry (HPLC-MS). This will provide the mass-to-charge ratio of the eluting compound, which can be compared to the known mass of this compound. Alternatively, you can spike your sample with a pure this compound standard to see if the peak height of interest increases. Comparing the UV spectrum of the peak with that of a standard using a Diode Array Detector (DAD) is also a useful confirmation tool.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in plant extracts or other sample matrices.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 256 nm
-
Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Fast UPLC Method for High-Throughput Screening
This protocol is suitable for rapid analysis of multiple samples.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 256 nm
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione | [2] |
| XLogP3 | 2.6 | [2] |
| UV Maxima (in alcohol) | 233, 256, 339 nm | [1] |
Table 2: Comparison of Starting Mobile Phase Conditions
| Parameter | Condition A (Acetonitrile) | Condition B (Methanol) | Rationale |
| Organic Solvent | Acetonitrile | Methanol | Acetonitrile generally provides better peak efficiency, while methanol can offer different selectivity. |
| Aqueous Phase | Water | Water | Standard for reverse-phase chromatography. |
| Modifier | 0.1% Formic Acid | 0.1% Formic Acid | Improves peak shape by suppressing silanol interactions. |
| Elution Mode | Gradient | Gradient | Recommended for complex samples to ensure adequate separation of all components. |
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Workflow for mobile phase optimization in RP-HPLC.
References
Challenges and solutions in the multi-step synthesis of Chimaphilin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of Chimaphilin (2,7-dimethyl-1,4-naphthoquinone). The information is based on established synthetic routes, including the preparation of the key precursor 2,7-dimethylnaphthalene and its subsequent oxidation.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 2,7-dimethylnaphthalene from 2,7-dihydroxynaphthalene. | Incomplete formation of the bis(diethylcarbamoyloxy) intermediate. | Ensure the reaction is carried out under strictly anhydrous conditions. Use a sufficient excess of N,N-diethylcarbamoyl chloride and pyridine. Monitor the reaction by TLC to ensure complete conversion of the starting material.[1] |
| Inefficient Grignard reaction. | Use fresh, high-quality methylmagnesium bromide. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[1] | |
| Loss of product during workup and purification. | During the acidic workup, ensure vigorous stirring to fully precipitate the product. For purification, recrystallization from 95% ethanol is effective. Multiple recrystallizations of the mother liquor can improve the overall yield.[1] | |
| Formation of multiple isomers during the synthesis of dimethylnaphthalene. | Isomerization under acidic or high-temperature conditions. | When employing methods that may produce isomers, such as those starting from 5-(p-tolyl)pentene-2, precise control over catalyst and temperature is crucial. Use of a solid acidic isomerization catalyst at temperatures between 275-500°C can favor the formation of 2,7-dimethylnaphthalene.[2] |
| Recovery of the desired 2,7-dimethylnaphthalene from an isomeric mixture can be achieved by selective crystallization.[2] | ||
| Low yield or no reaction during the oxidation of 2,7-dimethylnaphthalene to this compound. | Ineffective oxidizing agent. | While a specific procedure for 2,7-dimethylnaphthalene is not detailed in the search results, general methods for oxidizing substituted naphthalenes to naphthoquinones often employ strong oxidizing agents like chromium trioxide in acetic acid.[3] The reaction conditions, including temperature and reaction time, need to be carefully optimized for this specific substrate. |
| Deactivation of the catalyst (if applicable). | If using a catalytic oxidation method, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent. | |
| Formation of by-products during oxidation. | Over-oxidation or side-chain oxidation. | Control the stoichiometry of the oxidizing agent and the reaction temperature. Lower temperatures and careful monitoring can help prevent over-oxidation. The methyl groups on the naphthalene ring are susceptible to oxidation, so reaction conditions must be selective for the formation of the quinone. |
| Difficulty in purifying the final this compound product. | Presence of unreacted starting material and oxidation by-products. | Column chromatography on silica gel is a standard method for purifying naphthoquinones. A suitable eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by TLC analysis. Recrystallization can be used for further purification if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 2,7-dimethylnaphthalene precursor?
A common and commercially available starting material is 2,7-dihydroxynaphthalene.[1]
Q2: What is the key reaction for converting 2,7-dihydroxynaphthalene to 2,7-dimethylnaphthalene?
A key step involves the conversion of the hydroxyl groups to a more reactive intermediate, such as a carbamate, followed by a Grignard reaction. In a reported procedure, 2,7-dihydroxynaphthalene is reacted with N,N-diethylcarbamoyl chloride to form 2,7-bis(diethylcarbamoyloxy)naphthalene. This intermediate is then treated with methylmagnesium bromide to yield 2,7-dimethylnaphthalene.[1]
Q3: What are the general methods for synthesizing 1,4-naphthoquinones?
Several general methods exist for the synthesis of 1,4-naphthoquinones, including:
-
Oxidation of naphthalenes: Substituted naphthalenes can be oxidized to the corresponding 1,4-naphthoquinones using various oxidizing agents.[3]
-
Diels-Alder reactions: A common approach involves the reaction of a p-benzoquinone with a suitable diene. This method is highly versatile for creating substituted naphthoquinones.[4]
Q4: Are there any "green" or one-pot synthesis methods for naphthoquinones?
Yes, research has been conducted on one-pot syntheses. For example, a method involving a base-catalyzed Diels-Alder reaction of a hydroxy-substituted 2-pyrone with 1,4-benzoquinone, followed by decarboxylation and oxidation in a single pot, has been reported for the synthesis of hydroxy-substituted 1,4-naphthoquinones.[4]
Q5: What analytical techniques are used to monitor the progress of the synthesis and characterize the final product?
Thin-layer chromatography (TLC) is a crucial technique for monitoring the progress of each reaction step. The final product, this compound (2,7-dimethyl-1,4-naphthoquinone), can be characterized using standard analytical methods such as melting point determination, and spectroscopic techniques including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Protocols
While a complete, detailed multi-step protocol for the synthesis of this compound was not found in the provided search results, a procedure for the synthesis of the key precursor, 2,7-dimethylnaphthalene, has been published.
Synthesis of 2,7-Dimethylnaphthalene from 2,7-Dihydroxynaphthalene [1]
-
Step 1: Synthesis of 2,7-Bis(diethylcarbamoyloxy)naphthalene
-
To a dry, 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a condenser, add 2,7-dihydroxynaphthalene (49.7 g, 0.310 mol) and pyridine (700 mL) under a nitrogen atmosphere.
-
Cool the flask in an ice bath for 30 minutes.
-
Add N,N-diethylcarbamoyl chloride (120 mL, 0.900 mol) to the vigorously stirred mixture over 5 minutes.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Heat the solution to 100°C (±5°C) for 2 days. Monitor the reaction to completion using TLC.
-
Cool the flask in an ice bath and add 6 M hydrochloric acid (250 mL) over 10 minutes with vigorous stirring, leading to the formation of a light-brown solid.
-
Pour the mixture into a 3-L Erlenmeyer flask and add more 6 M hydrochloric acid (350 mL) followed by water (600 mL) to further precipitate the product.
-
Filter the solid using a Büchner funnel and wash with water (500 mL).
-
Dry the crude product under vacuum to a constant weight. The reported yield is approximately 99%.
-
-
Step 2: Synthesis of 2,7-Dimethylnaphthalene
-
To a dry, 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 2,7-bis(diethylcarbamoyloxy)naphthalene (from the previous step) and anhydrous tetrahydrofuran (THF, 500 mL) under a nitrogen atmosphere.
-
Add an ethereal solution of methylmagnesium bromide (3 M in diethyl ether, 235 mL, 0.705 mol) dropwise over 25 minutes.
-
Stir the mixture at 30°C for 13 hours. Monitor the reaction by TLC.
-
Perform a standard aqueous workup to isolate the crude product.
-
Recrystallize the crude product from boiling 95% ethanol (350 mL) to obtain colorless crystals of 2,7-dimethylnaphthalene. Further concentration of the mother liquor and recrystallization can provide additional product. The reported overall yield for this step is 89%.
-
Visualizations
Logical Workflow for this compound Synthesis
The following diagram illustrates a plausible logical workflow for the synthesis of this compound, starting from 2,7-dihydroxynaphthalene.
Caption: A potential synthetic pathway for this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A systematic approach to troubleshooting synthetic challenges.
References
Technical Support Center: In-Vitro Cultivation of Chimaphila umbellata
Welcome to the technical support center for the in-vitro cultivation of Chimaphila umbellata (Pipsissewa). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the laboratory propagation of this medicinally important plant. Due to its mycoheterotrophic nature and recalcitrance in tissue culture, establishing reliable in-vitro protocols can be difficult. This guide provides troubleshooting advice and frequently asked questions based on available research and protocols for closely related species.
Frequently Asked Questions (FAQs)
Q1: Why is Chimaphila umbellata so difficult to cultivate in-vitro?
A1: The primary difficulty in cultivating Chimaphila umbellata in-vitro stems from its complex symbiotic relationship with mycorrhizal fungi in its natural habitat.[1][2] The plant is initially mycoheterotrophic, meaning its seeds require a fungal partner to germinate and for the seedling to develop.[1][2] This dependency, coupled with strong seed dormancy, makes asymbiotic germination challenging.
Q2: What is the most successful medium for seed germination of Chimaphila umbellata?
A2: Research has shown that Knudson C medium supplemented with activated charcoal can support the germination of Chimaphila umbellata seeds.[1] However, more complex media, such as BM-1, have also been found to be beneficial for the growth of related Pyroloideae species, which may indicate a need for additional organic compounds that would typically be supplied by a fungal partner.[1]
Q3: How can I break the seed dormancy of Chimaphila umbellata?
A3: A cold stratification period is crucial for breaking the seed dormancy of Chimaphila umbellata. An effective method involves storing the sown seeds at 4°C in the dark for 3 months before transferring them to a higher temperature (around 20°C) for germination.[1]
Q4: My explants are turning brown and dying. What is causing this and how can I prevent it?
A4: The browning of explants is likely due to the oxidation of phenolic compounds released from the cut surfaces of the tissue. This is a common issue in plant tissue culture, particularly with woody or recalcitrant species. To mitigate this, you can try adding antioxidants like ascorbic acid or citric acid to the rinsing water and the culture medium. Incorporating activated charcoal into the medium can also help by adsorbing these inhibitory phenolic compounds.[3][4]
Q5: I am unable to induce roots on my in-vitro propagated shoots. What can I do?
A5: Rooting can be a significant challenge for many Ericaceae species. For difficult-to-root species in this family, a two-step approach is often more effective than simply adding auxins to the culture medium. This can involve a pulse treatment where the base of the microshoots is dipped in a concentrated auxin solution (e.g., IBA or NAA) for a short period before being transferred to a hormone-free rooting medium.[5] For some Rhododendron species, ex-vitro rooting in a substrate like sphagnum moss after an auxin treatment has also proven successful.[2]
Troubleshooting Guides
Problem 1: Low or No Seed Germination
| Possible Cause | Troubleshooting Step |
| Strong Seed Dormancy | Implement a cold stratification period. After sowing seeds on the germination medium, store the cultures in the dark at 4°C for 3 months before moving them to a 20°C incubator.[1] |
| Inadequate Nutrient Medium | Use Knudson C medium as a basal medium. Consider supplementing with activated charcoal (0.1-0.2%). For enhanced growth, a more complex medium like BM-1, which contains additional organic compounds, could be beneficial.[1] |
| Suboptimal pH | Ensure the pH of the medium is adjusted to between 5.0 and 6.0 before autoclaving. A pH of 5.8 is generally considered optimal for many plant tissue cultures.[6] |
| Mycorrhizal Dependency | As asymbiotic germination is challenging, consider symbiotic co-culture with a compatible mycorrhizal fungus if facilities permit. While specific fungal partners for C. umbellata are not fully characterized for in-vitro use, fungi from the Rhizopogon genus have been shown to stimulate germination in other mycoheterotrophic Ericaceae.[7] |
Problem 2: Contamination of Cultures
| Possible Cause | Troubleshooting Step |
| Ineffective Explant Sterilization | Use a multi-step sterilization protocol. A proven method for Pyroloideae seeds involves sequential treatment with 70% ethanol, 2% H₂SO₄, and a Calcium hypochlorite solution, with sterile water rinses between each step.[1] |
| Airborne Contaminants | Ensure all manipulations are performed in a laminar flow hood with proper aseptic technique. Minimize the exposure of sterile media and cultures to the open air. |
| Contaminated Stock Plant | If using vegetative explants, select healthy, actively growing plant material. Consider a pre-treatment of the stock plant with a fungicide. |
Problem 3: Failure of Callus Induction and Proliferation
| Possible Cause | Troubleshooting Step |
| Inappropriate Explant Choice | Young, actively growing tissues are generally more responsive. For related Ericaceae like Rhododendron, leaves from in-vitro shoots are effective explants for somatic embryogenesis.[8] |
| Suboptimal Plant Growth Regulator (PGR) Combination | For callus induction in recalcitrant species, a combination of a strong auxin like 2,4-D and a cytokinin (e.g., BAP, Kinetin, or TDZ) is often required. The optimal ratio and concentration are species-dependent and require empirical testing. For some species, a 10:1 auxin to cytokinin ratio is a good starting point.[9][10] |
| Genotype Recalcitrance | Different genotypes of the same species can have varying responses in tissue culture. If possible, test explants from multiple source plants. |
Problem 4: Lack of Somatic Embryo Development and Maturation
| Possible Cause | Troubleshooting Step |
| Incorrect PGRs for Embryogenesis | For Rhododendron, a combination of TDZ (Thidiazuron) and IAA (Indole-3-acetic acid) on a Gamborg's B5 medium has been successful in inducing somatic embryos.[8] For Vaccinium, TDZ alone on a berry basal medium was effective.[11] |
| Embryo Maturation Failure | After induction, somatic embryos often require transfer to a medium with reduced or no PGRs for maturation and germination. For Rhododendron, transferring embryos to Anderson's medium with zeatin for elongation, followed by a hormone-free medium for rooting, has been successful.[8] |
Experimental Protocols
Protocol 1: Asymbiotic Seed Germination of Chimaphila umbellata
This protocol is adapted from Figura et al. (2018) for Pyroloideae species.[1]
-
Seed Sterilization:
-
Immerse seeds in 70% ethanol for 5 minutes.
-
Rinse three times with sterile deionized water.
-
Treat with 2% H₂SO₄ for 10 minutes.
-
Treat with a Calcium hypochlorite solution for 10 minutes.
-
Rinse three times with sterile deionized water.
-
-
Culture Medium:
-
Prepare Knudson C basal medium.
-
Supplement with 2 g/L activated charcoal.
-
Adjust pH to 5.8.
-
Solidify with a gelling agent (e.g., 0.8% agar).
-
-
Incubation:
-
Sow the sterilized seeds on the surface of the medium.
-
Incubate in the dark at 4°C for 3 months to break dormancy.
-
Transfer to a 20°C incubator, still in the dark, for germination.
-
Once seedlings are approximately 5 mm long, they can be transferred to fresh medium and exposed to light.
-
Protocol 2: Callus Induction from Leaf Explants (Hypothetical for Chimaphila umbellata)
This is a generalized protocol based on successful methods for other recalcitrant woody species.
-
Explant Preparation:
-
Excise young, healthy leaves from in-vitro grown Chimaphila umbellata plantlets.
-
Cut the leaves into small segments (e.g., 1 cm²).
-
-
Culture Medium:
-
Incubation:
-
Place the leaf explants onto the medium, ensuring good contact.
-
Incubate in the dark at approximately 25°C.
-
Subculture the developing callus to fresh medium every 3-4 weeks.
-
Quantitative Data Summary
Table 1: Callus Induction from Different Explants in Orthosiphon stamineus (as a reference for a medicinal plant)
| Explant | PGR Combination (mg/L) | Callus Induction (%) |
| Petiole | 5.0 2,4-D | 100 |
| Leaf | 4.0 2,4-D | 99 |
| Internode | 4.0 2,4-D | 99 |
| Petiole | 4.0 NAA + 0.5 BAP | 100 |
| Internode | 4.0 NAA + 0.5 BAP | 100 |
| Data adapted from a study on Orthosiphon stamineus, not Chimaphila umbellata.[10] |
Table 2: In-Vitro Rooting of Oldenlandia umbellata (as a reference for a medicinal herb)
| Medium | PGR (mg/L) | Rooting (%) |
| Half-strength MS | 2.5 IBA | 96 |
| Data adapted from a study on Oldenlandia umbellata, not Chimaphila umbellata.[13] |
Visualizations
Caption: Asymbiotic seed germination workflow for Chimaphila umbellata.
Caption: Hypothetical somatic embryogenesis pathway for Chimaphila umbellata.
References
- 1. In vitro axenic germination and cultivation of mixotrophic Pyroloideae (Ericaceae) and their post-germination ontogenetic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. eagri.org [eagri.org]
- 7. In vitro germination of nonphotosynthetic, myco-heterotrophic plants stimulated by fungi isolated from the adult plants | The New Phytologist | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. ijarbs.com [ijarbs.com]
- 11. researchgate.net [researchgate.net]
- 12. High Frequency Plant Regeneration from Leaf Derived Callus of Dianthus caryophyllus L. [scirp.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Chimaphilin for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies with Chimaphilin. The focus is on strategies to enhance its bioavailability, a critical factor for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, a 2,7-dimethyl-1,4-naphthoquinone, is a bioactive compound extracted from plants of the Pyrola and Chimaphila species.[1] It has demonstrated promising anti-cancer, anti-inflammatory, and anti-fungal properties.[2][3] However, like many naturally derived compounds, this compound is poorly soluble in water, which can lead to low oral bioavailability. This poor solubility limits its absorption in the gastrointestinal tract, potentially reducing its therapeutic efficacy in in-vivo studies.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution rate. Techniques include micronization and the formation of nanosuspensions.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can improve its dissolution properties.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly increase the aqueous solubility of a drug.[4][5]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as liposomes, nanoemulsions, or solid lipid nanoparticles can improve its absorption.[6]
Q3: Are there any known pharmacokinetic parameters for this compound?
A3: A pharmacokinetic study in rats following oral administration of a Lu xian cao decoction (a traditional Chinese medicine containing this compound) has been conducted. While this study provides some initial data, it's important to note that the bioavailability can be influenced by the complex matrix of the decoction. Further studies with purified this compound in various formulations are necessary for a comprehensive understanding.
Troubleshooting Guides
Issue 1: Low or Variable Efficacy in In-Vivo Oral Dosing Studies
Possible Cause: Poor and inconsistent oral bioavailability of this compound due to its low aqueous solubility.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and permeability of your this compound sample. This will help in selecting the most appropriate bioavailability enhancement strategy.
-
Formulation Development: Consider reformulating this compound using one of the techniques mentioned in the FAQs. The choice of method will depend on the physicochemical properties of this compound and the experimental requirements.
-
Nanosuspension: Suitable for increasing the dissolution rate.
-
Cyclodextrin Complexation: Ideal for significantly improving solubility.
-
Liposomal Formulation: Beneficial for both increasing solubility and potentially altering the drug's distribution profile.
-
-
Conduct a Pilot Pharmacokinetic Study: Before proceeding with large-scale efficacy studies, perform a pilot pharmacokinetic study with the new formulation in a small group of animals. This will help to determine if the formulation has successfully improved the bioavailability and to establish an appropriate dosing regimen.
Issue 2: Difficulty in Preparing a Stable and Concentrated Dosing Solution
Possible Cause: this compound's inherent poor solubility in common aqueous vehicles.
Troubleshooting Steps:
-
Solubility Screening: Test the solubility of this compound in a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) and surfactants. A small percentage of a co-solvent or surfactant in an aqueous vehicle may be sufficient to achieve the desired concentration.
-
pH Adjustment: Investigate the effect of pH on this compound's solubility. However, be mindful of the physiological pH of the administration route to avoid precipitation upon dosing.
-
Utilize Enabling Formulations: If simple solvent systems are insufficient, employ a bioavailability enhancement technique that also addresses solubility, such as cyclodextrin complexation or the preparation of a nanoemulsion.
Data Presentation
Table 1: Summary of Potential Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Advantages | Key Experimental Considerations |
| Nanosuspension | Increases surface area, leading to faster dissolution rate. | High drug loading, suitable for various administration routes. | Requires specialized equipment (e.g., high-pressure homogenizer, media mill). Particle size and stability are critical quality attributes. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex, increasing apparent solubility. | Significant solubility enhancement, well-established technique. | Stoichiometry of the complex needs to be determined. Not all cyclodextrins are suitable for all drugs or administration routes. |
| Liposomal Formulation | Encapsulates the drug in a lipid bilayer, improving solubility and potentially altering absorption pathways. | Can protect the drug from degradation, potential for targeted delivery. | Lipid composition, particle size, and drug encapsulation efficiency need to be optimized. |
Experimental Protocols
Preparation of a this compound Nanosuspension by the Solvent-Antisolvent Method
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone)
-
An anti-solvent (e.g., purified water)
-
A stabilizer (e.g., a combination of a charged stabilizer like sodium dodecyl sulfate and a steric stabilizer like polyvinylpyrrolidone)
-
Magnetic stirrer
-
High-shear homogenizer (optional)
Methodology:
-
Step 1: Preparation of the Organic Phase: Dissolve this compound in the selected organic solvent to create a drug-cosolvent solution.
-
Step 2: Preparation of the Aqueous Phase: Dissolve the stabilizer(s) in the anti-solvent (water) to obtain an aqueous solution.
-
Step 3: Precipitation: Under continuous stirring, add the drug-cosolvent solution dropwise into the aqueous stabilizer solution. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Step 4: Homogenization (Optional): To further reduce the particle size and improve uniformity, the resulting suspension can be subjected to high-shear homogenization.
-
Step 5: Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Step 6: Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.
Formulation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
Objective: To encapsulate this compound within liposomes to improve its solubility and oral absorption.
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., a mixture of chloroform and methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Step 1: Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Step 2: Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Step 3: Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This process is typically carried out above the phase transition temperature of the lipids, leading to the formation of multilamellar vesicles (MLVs).
-
Step 4: Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Step 5: Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Step 6: Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method
Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin)
-
Water
-
Mortar and pestle
Methodology:
-
Step 1: Wetting the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Step 2: Kneading: Gradually add the this compound powder to the cyclodextrin paste and knead the mixture thoroughly for a specified period (e.g., 30-60 minutes).
-
Step 3: Drying: Dry the resulting solid mass in an oven at a controlled temperature or under vacuum.
-
Step 4: Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Step 5: Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy. Also, determine the increase in aqueous solubility of the complex compared to the free drug.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathway in cancer cells.
Caption: this compound's inhibition of TGF-β1-induced metastasis signaling.
Experimental Workflows
References
- 1. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Minimizing off-target effects in Chimaphilin cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chimaphilin in cell-based assays, with a specific focus on identifying and minimizing off-target effects to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known on-target effects?
A1: this compound (2,7-dimethyl-1,4-naphthoquinone) is a natural compound isolated from plants like Pyrola incarnata.[1] Its primary on-target effects are centered on its anti-cancer and antifungal activities.[2][3] In cancer cell lines, it has been shown to inhibit tumor metastasis by suppressing signaling pathways like PI3K/Akt and ERK1/2, and to induce apoptosis through the generation of reactive oxygen species (ROS) via a mitochondrial-dependent pathway.[1][4]
Q2: What are the likely causes of off-target effects in this compound assays?
A2: As a naphthoquinone, this compound's structure predisposes it to potential off-target activities. Quinones are known to be redox active molecules that can undergo redox cycling, leading to the formation of ROS.[5] This can induce generalized cellular stress and cytotoxicity that is independent of its specific intended targets.[6][7][8] Additionally, quinones can act as Michael acceptors, allowing them to react with cellular nucleophiles like cysteine residues on proteins, which can lead to non-specific protein modification and functional disruption.[5]
Q3: How can I distinguish between a true on-target phenotype and a non-specific off-target effect caused by cytotoxicity?
A3: Distinguishing between on-target and off-target effects is critical. A key strategy is to operate at the lowest effective concentration of this compound, ideally determined through a dose-response curve for your specific on-target endpoint.[9] Concurrently, assess general cytotoxicity using an orthogonal assay (e.g., an ATP-based viability assay if you are studying a non-metabolic endpoint).[10] If you observe your desired phenotype at concentrations well below those causing significant cytotoxicity, it is more likely to be an on-target effect. Using a structurally related but inactive analog as a negative control can also help differentiate specific from non-specific effects.[11]
Q4: Can this compound's activity vary between different cell lines?
A4: Yes, the effects of this compound can be highly cell-type specific.[12] This variability can be due to differences in the expression levels of the intended target proteins, metabolic enzymes that might inactivate or activate the compound, or the cell's intrinsic antioxidant capacity (e.g., glutathione levels), which can mitigate off-target ROS-related toxicity.[5] It is recommended to confirm key findings in multiple cell lines to ensure the observed effect is robust and target-dependent.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations. | 1. Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitate formation that causes non-specific cell death. 2. Off-Target Toxicity: The compound may be engaging unintended targets essential for cell survival.[9] 3. High Cellular Stress: As a quinone, this compound can induce significant ROS production, leading to oxidative stress and apoptosis.[6] | 1. Solubility Check: Visually inspect the media for precipitates. Determine the solubility limit in your specific culture medium and work below this concentration. Ensure the final DMSO concentration is low (typically <0.5%).[10] 2. Dose-Response Curve: Perform a detailed dose-response curve to identify a therapeutic window where on-target effects are observed without widespread cell death. 3. Co-treatment with Antioxidant: As a control experiment, co-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it rescues the cytotoxic phenotype. If it does, the toxicity is likely ROS-mediated. |
| Inconsistent or irreproducible results between experiments. | 1. Compound Instability: The compound may be unstable in solution at 37°C over the course of a long incubation. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses.[13][14] 3. Variable Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays and the final effective concentration of the compound per cell.[15] | 1. Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock immediately before use.[10] 2. Standardize Cell Culture: Use cells within a defined, narrow passage number range for all experiments. 3. Optimize Seeding Density: Ensure a consistent and optimized cell seeding density for your specific assay plate format and duration. |
| Observed phenotype does not match the expected on-target effect (e.g., expecting apoptosis but seeing cell cycle arrest). | 1. Dose-Dependent Effects: Different concentrations may engage different targets. Lower concentrations might be selective for the on-target, while higher concentrations engage off-targets.[12] 2. Cell-Type Specific Pathway Activation: The cellular context dictates the response. The downstream signaling from the primary target may differ between cell types.[12] | 1. Re-evaluate Dose: Test a wider range of concentrations. The unexpected phenotype may be a legitimate off-target effect that occurs at a different concentration threshold. 2. Orthogonal Assays: Use an alternative method to confirm the on-target engagement. For example, if you expect inhibition of Akt phosphorylation, use Western blotting to confirm this directly.[11] 3. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If this compound treatment no longer produces the phenotype in these cells, it confirms the effect is on-target.[11] |
Quantitative Data Summary
Quantitative data from published literature and hypothetical screening data are presented below to guide experimental design.
Table 1: Reported IC50 Value for this compound
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| MCF-7 (Human Breast Cancer) | Cell Viability | 24 hours | 43.30 | [16] |
Table 2: Illustrative Data from a Hypothetical Off-Target Kinase Screen
This table presents hypothetical data for illustrative purposes only, demonstrating how to structure results from an off-target profiling assay.
| Kinase Target | % Inhibition @ 10 µM this compound | Interpretation |
| PI3K | 75% | Potential on-target or strong off-target interaction.[1] |
| Akt | 68% | Consistent with on-target pathway modulation.[1] |
| ERK1/2 | 65% | Consistent with on-target pathway modulation.[1] |
| CDK2 | 15% | Likely no significant interaction. |
| VEGFR2 | 8% | Likely no significant interaction. |
| p38 MAPK | <5% | No significant interaction observed.[1] |
Signaling and Experimental Workflow Diagrams
// Nodes start [label="Inconsistent Results or\nHigh Cytotoxicity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solubility [label="Is Compound Precipitating\nin Media?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_solubility [label="ACTION:\n- Lower concentration\n- Check final DMSO %\n- Use solubility enhancers", fillcolor="#F1F3F4", fontcolor="#202124"]; q_ros [label="Is Cytotoxicity Rescued\nby NAC Co-treatment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_ros [label="CONCLUSION:\nToxicity is likely mediated\nby off-target ROS production.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_dose [label="Is Phenotype Observed\nOnly at High Concentrations?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_dose [label="CONCLUSION:\nPhenotype is likely an\noff-target or cytotoxic effect.", fillcolor="#F1F3F4", fontcolor="#202124"]; s_ontarget [label="CONCLUSION:\nPhenotype is likely\nON-TARGET.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_solubility; q_solubility -> s_solubility [label="Yes"]; q_solubility -> q_ros [label="No"]; q_ros -> s_ros [label="Yes"]; q_ros -> q_dose [label="No"]; q_dose -> s_dose [label="Yes"]; q_dose -> s_ontarget [label="No"]; }
Caption: A logical workflow for troubleshooting off-target effects.
// Nodes tgfb [label="TGF-β1", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
erk [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"];
smad [label="Smad2/3", fillcolor="#FBBC05", fontcolor="#202124"];
emt [label="Epithelial-to-Mesenchymal\nTransition (EMT)\n(Vimentin, Snail1, Slug ↑)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metastasis [label="Cell Invasion &\nMetastasis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges tgfb -> pi3k; tgfb -> erk; tgfb -> smad;
pi3k -> akt; akt -> emt; erk -> emt; smad -> emt;
emt -> metastasis;
This compound -> pi3k [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; this compound -> akt [label="p-Akt ↓", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; this compound -> erk [label="p-ERK ↓", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; this compound -> smad [label="p-Smad ↓", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Caption: this compound's inhibition of TGF-β1 signaling in osteosarcoma cells.[1][4]
Caption: this compound's induction of ROS-mediated apoptosis in MCF-7 cells.[16]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "vehicle-only" (e.g., 0.5% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of this compound concentration to calculate the IC50 value.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS following treatment with this compound.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Add PBS or a clear imaging medium to the wells. Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.
-
Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-change in ROS production.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules.
-
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels and a loading control (e.g., GAPDH or β-actin).
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Antifungal and antioxidant activities of the phytomedicine pipsissewa, Chimaphila umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits human osteosarcoma cell invasion and metastasis through suppressing the TGF-β1-induced epithelial-to-mesenchymal transition markers via PI-3K/Akt, ERK1/2, and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. youtube.com [youtube.com]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay-Guided Fractionation for Chimaphilin Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the bioassay-guided fractionation for the isolation of chimaphilin from Chimaphila umbellata.
Troubleshooting Guides
This section addresses common problems that may arise during the experimental workflow, offering potential causes and solutions in a question-and-answer format.
Question: My crude extract shows high bioactivity, but the activity significantly drops or disappears in all subsequent fractions. What could be the cause?
Answer: This is a common challenge in bioassay-guided fractionation. Several factors could be at play:
-
Synergistic Effects: The observed activity of the crude extract might be due to a synergistic interaction between multiple compounds. When these compounds are separated during fractionation, the individual fractions may show little to no activity.
-
Compound Degradation: this compound, a naphthoquinone, may be sensitive to light, temperature, or pH changes during the fractionation process. Prolonged exposure to certain conditions can lead to its degradation.
-
Low Concentration of Active Compound: The concentration of this compound in the fractions might fall below the limit of detection for your bioassay.
-
Irreversible Adsorption: The active compound may have been irreversibly adsorbed onto the stationary phase (e.g., silica gel) used in column chromatography.
Potential Solutions:
-
Test for Synergy: Recombine fractions to see if the bioactivity is restored. If it is, this suggests a synergistic effect, and you may need to use alternative separation techniques that can isolate the synergistic mixture.
-
Optimize Fractionation Conditions: Use milder extraction and chromatography conditions. Protect fractions from light and consider performing separations at lower temperatures. Ensure the pH of your solvents is compatible with the stability of this compound.
-
Concentrate Fractions: Before bioassay, concentrate the fractions to ensure the compound concentration is within the detectable range of your assay.
-
Vary the Stationary Phase: If irreversible adsorption is suspected, try a different stationary phase for chromatography (e.g., alumina, C18 reverse-phase).
Question: I am observing bioactivity in multiple fractions across a wide polarity range. How do I proceed?
Answer: This can be due to several reasons:
-
Presence of Multiple Bioactive Compounds: The plant extract may contain several bioactive compounds with different polarities.
-
Tailing during Chromatography: Poor chromatographic separation can cause a single compound to spread across multiple fractions (tailing).
-
False Positives: Some compounds, like tannins, can interfere with certain bioassays, leading to false-positive results across multiple fractions.
Potential Solutions:
-
Dereplication: Use analytical techniques like LC-MS or HPLC-DAD to quickly analyze the composition of the active fractions. This can help identify if the same compound is present in all active fractions or if there are multiple active compounds.
-
Optimize Chromatography: Improve your column chromatography technique. This can include using a longer column, a shallower solvent gradient, or a smaller particle size for the stationary phase to improve resolution.
-
Rule out False Positives: If your bioassay is prone to interference, consider using an orthogonal (different type) of bioassay to confirm the activity of your fractions.
Question: My yield of pure this compound at the end of the purification process is very low. How can I improve it?
Answer: Low recovery is a frequent issue in natural product isolation. Here are some potential causes and solutions:
-
Suboptimal Extraction: The initial extraction may not be efficiently extracting this compound from the plant material.
-
Losses at Each Step: Cumulative losses occur at every stage of purification (extraction, solvent partitioning, multiple chromatography steps).
-
Compound Instability: As mentioned earlier, this compound may degrade during the process.
Potential Solutions:
-
Optimize Extraction: Experiment with different extraction solvents and methods (e.g., maceration, sonication, microwave-assisted extraction) to maximize the yield of this compound in the crude extract.
-
Minimize Purification Steps: Each purification step leads to some loss of material. Streamline your workflow to use the minimum number of steps necessary to achieve the desired purity.
-
Monitor Yield at Each Step: Quantify the amount of this compound (or total activity) at each stage to identify where the most significant losses are occurring. This can be done using techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after obtaining a crude extract of Chimaphila umbellata?
A1: After obtaining the crude extract, the first step is to perform a preliminary bioassay to confirm its activity. Following this, a small portion of the crude extract should be subjected to liquid-liquid partitioning to separate compounds based on their polarity. This will give you a preliminary idea of the polarity of the active compound(s) and guide your subsequent fractionation strategy.
Q2: Which bioassay is most suitable for guiding the fractionation of this compound?
A2: The choice of bioassay depends on the therapeutic target of interest. Based on published literature, this compound has demonstrated antifungal, antioxidant, and anticancer activities.[1] Therefore, suitable bioassays include:
-
Antifungal assays: Microdilution method against pathogenic fungi.[1]
-
Antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]
-
Anticancer assays: Cytotoxicity assays, such as the MTT assay, against cancer cell lines like human breast cancer MCF-7 cells.[2]
Q3: What are the key parameters to consider for column chromatography to purify this compound?
A3: Key parameters for successful column chromatography include:
-
Stationary Phase: Silica gel is commonly used for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a hexane-ethyl acetate or chloroform-methanol gradient.
-
Column Dimensions: The length and diameter of the column will depend on the amount of sample to be purified. Longer columns generally provide better resolution.
-
Flow Rate: A slower flow rate can improve separation efficiency.
Q4: How can I confirm that the isolated compound is indeed this compound?
A4: The structure of the isolated compound should be confirmed using spectroscopic methods. This includes:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The data should be compared with published spectroscopic data for this compound.[1]
Data Presentation
Table 1: Example Extraction Yields of this compound from Pyrola incarnata (a related species) using Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE)
| Parameter | Optimized Value | This compound Yield (mg/g) |
| Microwave Power | 700 W | 0.329 ± 0.011 |
| Extraction Temperature | 50°C | 0.329 ± 0.011 |
| Liquid-Solid Ratio | 30:1 mL/g | 0.329 ± 0.011 |
| Negative Pressure | -0.05 MPa | 0.329 ± 0.011 |
| Ethanol Concentration | 55% | 0.329 ± 0.011 |
| Extraction Time | 12 min | 0.329 ± 0.011 |
Data from a study on a related species, presented as an example of quantitative extraction data.[3]
Table 2: Example of Bioactivity Data from a Bioassay-Guided Fractionation Study Showing IC₅₀ Values of Different Fractions against a Cancer Cell Line
| Fraction | Description | IC₅₀ (µg/mL) |
| Crude Extract | Initial plant extract | 38.21 ± 7.37 |
| Fraction A | Non-polar fraction | > 100 |
| Fraction B | Mid-polar fraction | 27.04 ± 2.54 |
| Fraction C | Polar fraction | 132.41 ± 7.19 |
| Sub-fraction B-9 | Purified from Fraction B | 12.70 ± 4.79 |
| Pure Compound | Isolated from Sub-fraction B-9 | 5.50 ± 1.12 |
This table is a representative example based on data from a bioassay-guided fractionation study of a different plant to illustrate the expected trend of increasing activity with purification.[4]
Table 3: Cytotoxicity of Pure this compound against Human Breast Cancer (MCF-7) Cells
| Compound | Bioassay | Cell Line | IC₅₀ | Exposure Time |
| This compound | MTT Assay | MCF-7 | 43.30 µM | 24 hours |
Data from a study on the anticancer activity of this compound.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Chimaphila umbellata
-
Plant Material Preparation: Air-dry the whole plant material of Chimaphila umbellata at room temperature in the shade. Grind the dried material into a coarse powder.
-
Maceration: a. Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask. b. Add 500 mL of 95% ethanol to the flask, ensuring all the plant material is submerged. c. Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking. d. Filter the extract through Whatman No. 1 filter paper. e. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract. f. Store the crude extract at 4°C until further use.
Protocol 2: Bioassay-Guided Fractionation using Solvent Partitioning and Column Chromatography
-
Solvent-Solvent Partitioning: a. Dissolve 10 g of the crude ethanol extract in 100 mL of 80% methanol. b. Transfer the solution to a separatory funnel and add 100 mL of n-hexane. c. Shake the funnel vigorously and then allow the layers to separate. d. Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane fraction. e. To the remaining aqueous methanol layer, add 100 mL of chloroform and repeat the partitioning process three times. Combine the chloroform fractions and evaporate the solvent to get the chloroform fraction. f. Subsequently, partition the remaining aqueous layer with ethyl acetate three times. Combine the ethyl acetate fractions and evaporate the solvent to obtain the ethyl acetate fraction. g. The remaining layer is the aqueous fraction. h. Perform the chosen bioassay on the crude extract and all the obtained fractions (n-hexane, chloroform, ethyl acetate, and aqueous).
-
Silica Gel Column Chromatography of the Most Active Fraction: a. Based on the bioassay results, select the most active fraction for further purification. Let's assume the chloroform fraction is the most active. b. Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent like n-hexane. c. Dissolve the active fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. d. Once the solvent has evaporated, carefully load the dried silica gel containing the sample onto the top of the prepared column. e. Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate). f. Collect fractions of equal volume (e.g., 20 mL each). g. Monitor the fractions using Thin Layer Chromatography (TLC). h. Pool the fractions with similar TLC profiles. i. Perform the bioassay on all pooled fractions to identify the most active ones. j. Subject the most active pooled fraction to further purification, possibly using a different column (e.g., Sephadex LH-20) or by preparative HPLC to isolate pure this compound.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture: Culture MCF-7 human breast cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of the fractions or pure this compound in DMSO. Dilute the stock solution with the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test samples. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualizations
Caption: Workflow for Bioassay-Guided Fractionation of this compound.
References
- 1. Antifungal and antioxidant activities of the phytomedicine pipsissewa, Chimaphila umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and this compound and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay-Guided Fractionation and In Vitro Antiproliferative Effects of Fractions of Artemisia nilagirica on THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Potency of Chimaphilin and Commercial Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Chimaphilin, a naturally occurring naphthoquinone, and the widely used commercial azole antifungals. This document synthesizes available experimental data to offer an objective overview of their potency, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound has demonstrated notable antifungal activity against a variety of fungal species. However, a direct and comprehensive comparison with commercial azole antifungals is challenging due to the limited availability of quantitative data for this compound against key clinical pathogens such as Candida albicans and Aspergillus fumigatus. While azoles have a well-defined mechanism of action centered on the inhibition of ergosterol biosynthesis, this compound appears to exert its antifungal effect through a multi-targeted approach, affecting cell wall integrity, transcription, and mitochondrial function. This guide presents the available data to facilitate an informed understanding of their respective antifungal profiles.
Data Presentation: Antifungal Potency (Minimum Inhibitory Concentration - MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various azole antifungals against different fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: MIC of this compound against various fungal species
| Fungal Species | MIC (µg/mL) |
| Saccharomyces cerevisiae | 50[1] |
| Malassezia globosa | 390[1] |
| Malassezia restricta | 550[1] |
Table 2: MIC of Commercial Azole Antifungals against Candida albicans
| Azole Antifungal | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | 0.25 - >128 | 0.5 | 32 |
| Itraconazole | 0.03 - >16 | 0.06 | 1 |
| Ketoconazole | 0.03 - >16 | 0.06 | 2 |
| Voriconazole | ≤0.015 - >16 | 0.03 | 0.25 |
| Posaconazole | ≤0.015 - >16 | 0.03 | 0.25 |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Table 3: MIC of Commercial Azole Antifungals against Aspergillus fumigatus
| Azole Antifungal | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Itraconazole | 0.12 - 4 | 0.5 | 1 |
| Voriconazole | 0.12 - 2 | 0.25 | 0.5 |
| Posaconazole | ≤0.03 - 1 | 0.06 | 0.12 |
Mechanisms of Action
This compound
The precise molecular mechanism of this compound's antifungal activity is not fully elucidated but is understood to be multi-faceted. Studies suggest that it interferes with several crucial cellular processes in fungi, including:
-
Cell Wall Biogenesis: this compound is thought to disrupt the synthesis or integrity of the fungal cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.[1][2]
-
Transcription: Evidence points towards the inhibition of transcriptional processes, which would have widespread effects on fungal metabolism and viability.[1][2]
-
Mitochondrial Function: It is also suggested that this compound impairs mitochondrial function, which is central to cellular respiration and energy production.[3][4]
Naphthoquinones, the class of compounds to which this compound belongs, are known to induce oxidative stress and disrupt membrane permeability in fungal cells, leading to leakage of cellular contents.[5][6][7][8][9]
Azole Antifungals
The mechanism of action for azole antifungals is well-established. They primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azoles disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a typical experimental workflow for determining antifungal potency, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of azole antifungals.
Caption: Postulated multi-target mechanism of this compound.
Caption: Experimental workflow for broth microdilution assay.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for both this compound and azole antifungals is typically performed using the broth microdilution method, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Adapted from CLSI M27-A3)
-
Preparation of Antifungal Stock Solutions:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Azole antifungals are similarly dissolved in DMSO.
-
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida spp.) for 24-48 hours.
-
Colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Assay:
-
The antifungal stock solutions are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Each well is then inoculated with the prepared fungal suspension.
-
Control wells containing only the fungal inoculum (growth control) and wells with only medium (sterility control) are included.
-
-
Incubation:
-
The microtiter plates are incubated at 35-37°C for 24 to 48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Conclusion
This compound exhibits promising antifungal properties, though its efficacy against key human fungal pathogens requires further quantitative investigation to draw a definitive comparison with commercial azole antifungals. The multi-targeted mechanism of this compound may offer an advantage in overcoming the resistance mechanisms that have emerged against the single-target action of azoles. Further research to elucidate the specific molecular targets of this compound and to obtain a broader set of MIC data against clinically relevant fungi is crucial for evaluating its potential as a future therapeutic agent. This guide provides a foundational comparison based on currently available data and standardized methodologies, intended to support ongoing research and development in the field of antifungal discovery.
References
- 1. Antifungal and antioxidant activities of the phytomedicine pipsissewa, Chimaphila umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Chimaphilin and Plumbagin
For Researchers, Scientists, and Drug Development Professionals
Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered significant interest in the scientific community for their diverse biological activities, including their potent antioxidant properties. Among these, chimaphilin and plumbagin stand out as promising molecules. This guide provides a comparative overview of their antioxidant capacities, supported by available experimental data, detailed methodologies, and an exploration of their influence on cellular signaling pathways.
Introduction to this compound and Plumbagin
This compound (2,7-dimethyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants of the Chimaphila (wintergreen) and Pyrola genera. Traditionally used in folk medicine, recent studies have highlighted its antifungal and anticancer properties, with its antioxidant activity being a key area of investigation.[1][2]
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is an isomeric naphthoquinone isolated from plants of the Plumbaginaceae family, such as Plumbago zeylanica. It is a well-studied compound with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and potent anticancer activities, which are often linked to its antioxidant and pro-oxidant actions.[3][4]
Comparative Antioxidant Capacity: A Data-Driven Overview
The antioxidant capacity of a compound is often evaluated using in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common methods used for this purpose. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
While extensive quantitative data on the antioxidant capacity of plumbagin is available, specific IC50 values for isolated this compound are not well-documented in the current scientific literature. Studies have confirmed the antioxidant activity of plant extracts containing this compound, but have not reported the IC50 value of the pure compound.[1][5]
The available data for plumbagin's antioxidant activity is summarized in the table below.
| Naphthoquinone | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Plumbagin | DPPH | 3.99 | - | - |
| Plumbagin | DPPH | 20.62 - 81.3 | Ascorbic Acid | 29.92 - 53 |
| Plumbagin | DPPH | 94.83 - 111.4 | Ascorbic Acid | 127.7 |
| Plumbagin | ABTS | 179.8 | Ascorbic Acid | 127.7 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are crucial for the reproducibility and comparison of experimental results.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound, plumbagin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
Signaling Pathways Modulated by Naphthoquinones
The antioxidant activity of naphthoquinones is closely linked to their ability to modulate cellular signaling pathways involved in oxidative stress response.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Plumbagin has been identified as a potent activator of the Nrf2/ARE pathway.[3][6] By activating Nrf2, plumbagin upregulates the expression of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[7] This induction of the endogenous antioxidant defense system contributes significantly to its neuroprotective and chemopreventive effects.
While the direct effect of This compound on the Nrf2 pathway is not as extensively studied, its structural similarity to other Nrf2-activating naphthoquinones suggests it may also modulate this critical antioxidant response pathway.
Caption: Nrf2 Signaling Pathway Activation by Naphthoquinones.
Other Relevant Signaling Pathways
Beyond the Nrf2 pathway, both this compound and plumbagin have been shown to influence other signaling cascades that are often interconnected with cellular redox status.
This compound has been reported to inhibit the TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in cancer cells by suppressing the PI3K/Akt, ERK1/2, and Smad signaling pathways.[8] While not a direct measure of antioxidant activity, the modulation of these pathways, which are sensitive to cellular redox balance, suggests a broader impact of this compound on cellular signaling.
Plumbagin is known to modulate a variety of signaling pathways implicated in cancer and inflammation, including NF-κB, STAT3, and Akt.[4] Its ability to generate reactive oxygen species (ROS) in cancer cells, a pro-oxidant effect, is a key mechanism of its anticancer activity and highlights the dual role of this naphthoquinone in cellular redox modulation.
Caption: Experimental Workflow for DPPH Antioxidant Assay.
Conclusion
Both this compound and plumbagin are naphthoquinones with recognized antioxidant potential. Plumbagin has been more extensively studied, with robust quantitative data from various antioxidant assays consistently demonstrating its potent radical scavenging activity. Its mechanism of action, particularly the activation of the Nrf2 signaling pathway, is well-documented and provides a strong basis for its therapeutic potential.
While this compound is also considered an antioxidant, there is a notable lack of specific quantitative data (IC50 values) for the isolated compound in the current literature. Future research should focus on quantifying the antioxidant capacity of pure this compound to enable a more direct and comprehensive comparison with other naphthoquinones like plumbagin. Understanding the full spectrum of its antioxidant activity and its impact on cellular signaling pathways will be crucial for unlocking its potential in drug development.
References
- 1. 6-Hydroxy-2,7-dimethyl-1,4-naphthoquinone | C12H10O3 | CID 156581465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. phcogj.com [phcogj.com]
- 4. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits human osteosarcoma cell invasion and metastasis through suppressing the TGF-β1-induced epithelial-to-mesenchymal transition markers via PI-3K/Akt, ERK1/2, and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of Chimaphilin on breast cancer vs. normal cell lines
A comparative analysis of available in-vitro data indicates that Chimaphilin, a naturally occurring naphthoquinone, demonstrates cytotoxic effects against human breast cancer cells while exhibiting lower toxicity towards normal cells. This suggests a potential therapeutic window for this compound as an anti-cancer agent. The primary mechanism of action in breast cancer cells involves the induction of apoptosis through a pathway mediated by reactive oxygen species (ROS).
Comparative Cytotoxicity Data
Quantitative analysis of this compound's cytotoxic activity has been predominantly focused on cancer cell lines. A key study has established the half-maximal inhibitory concentration (IC50) of this compound in the human breast cancer cell line MCF-7.
| Cell Line | Cell Type | IC50 Value (24h) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 43.30 μM | [1][2] |
| Normal Human Osteoblasts | Normal Bone Cells | Data not available (qualitatively low toxicity) | [3] |
While a specific IC50 value for this compound on a normal human breast cell line (like MCF-10A) is not currently available in the reviewed literature, a study on human osteosarcoma (bone cancer) cells reported that this compound showed "relatively little toxicity in normal osteoblast cell lines" when compared to its effects on osteosarcoma cells.[3] This finding, although not specific to breast tissue, supports the hypothesis of this compound's selective action against cancerous cells. Further research is required to establish a definitive IC50 value for this compound in non-cancerous breast cells to quantify its selectivity index for breast cancer.
Experimental Protocols
The cytotoxicity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Seeding: Cells (both cancerous and normal) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing varying concentrations of this compound. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The cells are incubated with this compound for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.
Visualizing the Experimental Workflow and Biological Pathways
To better understand the experimental process and the biological impact of this compound, the following diagrams illustrate the cytotoxicity assessment workflow and the signaling pathway leading to apoptosis in breast cancer cells.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 breast cancer cells.
References
- 1. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines through insulin-like growth factor-I receptor (IGF-IR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Mechanism of Chimaphilin Across Diverse Cancer Types: A Comparative Guide
For Immediate Release
Harbin, China – New research findings have elucidated the pro-apoptotic mechanism of Chimaphilin, a naturally occurring compound, positioning it as a potential candidate for further investigation in oncology. This guide provides a comprehensive comparison of this compound's performance with established apoptosis-inducing chemotherapeutic agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of novel anti-cancer therapies.
This compound, a 2,7-dimethyl-1,4-naphthoquinone extracted from Pyrola incarnata, has demonstrated significant anti-cancer activity, primarily through the induction of apoptosis.[1] Studies in human breast cancer (MCF-7) and osteosarcoma (OS) cells have begun to unravel its molecular pathway, highlighting a reliance on reactive oxygen species (ROS) to trigger cell death.[1][2] This guide will delve into the known mechanisms of this compound and compare them with two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel, to provide a framework for its potential application and further validation across various cancer histologies.
Comparative Analysis of Pro-Apoptotic Mechanisms
The efficacy of an anti-cancer agent is often determined by its ability to selectively induce apoptosis in malignant cells. The following table summarizes the known half-maximal inhibitory concentrations (IC50) and key mechanistic details of this compound in comparison to Doxorubicin and Paclitaxel. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of individual research findings.
| Feature | This compound | Doxorubicin | Paclitaxel |
| Target Cancer Cell Lines | MCF-7 (Breast), Human Osteosarcoma | Broad spectrum including breast, lung, ovarian, bladder, and leukemia. | Broad spectrum including breast, ovarian, lung, bladder, and Kaposi's sarcoma. |
| IC50 Value | 43.30 µM (MCF-7, 24h)[1] | Varies significantly by cell line (e.g., ~0.1-1.0 µM in many lines). | Varies significantly by cell line (e.g., ~10-100 nM in many lines). |
| Primary Mechanism of Action | Induction of ROS-mediated mitochondrial apoptosis.[1] | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. | Stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[3][4] |
| Key Signaling Pathway | Intrinsic (Mitochondrial) Pathway | Primarily intrinsic pathway activation due to DNA damage.[5] | Primarily intrinsic pathway activation following mitotic arrest.[3] |
| Involvement of ROS | Central to its mechanism; triggers mitochondrial dysfunction.[1] | Induces ROS production, which contributes to its cardiotoxicity and apoptotic effects. | Can induce ROS production, contributing to apoptosis.[6] |
| Effect on Bcl-2 Family Proteins | Suppresses anti-apoptotic Bcl-2 and enhances pro-apoptotic Bad.[1] | Modulates Bcl-2 family proteins, often leading to an increased Bax/Bcl-2 ratio.[7][8] | Can modulate Bcl-2 family proteins, contributing to the apoptotic cascade.[6][9] |
| Caspase Activation | Activates initiator caspase-9 and executioner caspase-3.[1] | Activates a caspase cascade, typically involving caspase-9 and caspase-3.[7][10] | Leads to the activation of caspases, including caspase-3, following mitotic arrest.[6] |
| Downstream Events | Cleavage of PARP.[1] | PARP cleavage.[7] | PARP cleavage. |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures involved in validating the pro-apoptotic mechanism of this compound, the following diagrams are provided.
Caption: this compound's pro-apoptotic signaling pathway.
Caption: Workflow for apoptosis validation experiments.
Detailed Experimental Protocols
For the robust validation of this compound's pro-apoptotic activity, the following standardized protocols are recommended.
Western Blot Analysis for Bcl-2 Family Proteins and Caspases
This protocol allows for the semi-quantitative analysis of key apoptotic proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bad, cleaved caspase-9, cleaved caspase-3, and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify using densitometry software. Normalize to a loading control such as β-actin or GAPDH.[11][12][13]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation: Fix treated cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified, dark chamber.
-
Counterstaining: Counterstain the nuclei with DAPI or a similar nuclear stain.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.[14][15][16][17]
Caspase-3 Activity Assay
This assay provides a quantitative measure of the activity of the key executioner caspase.
-
Cell Lysis: Prepare cell lysates from treated and control cells using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) in a reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.[18][19][20][21]
This guide provides a foundational understanding of this compound's pro-apoptotic mechanism and its potential as an anti-cancer agent. Further research across a broader panel of cancer cell lines and in vivo models is warranted to fully validate its therapeutic potential and to directly compare its efficacy against standard-of-care chemotherapeutics.
References
- 1. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.10. Western Blot Analysis [bio-protocol.org]
- 13. edspace.american.edu [edspace.american.edu]
- 14. benchchem.com [benchchem.com]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Unveiling Chimaphilin's Impact: A Comparative Guide to its Role in the Mitochondrial Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Chimaphilin's pro-apoptotic effects on the mitochondrial pathway, supported by experimental data and detailed protocols.
This compound, a naphthoquinone isolated from the plant Pyrola incarnata, has demonstrated notable anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. This guide provides a detailed cross-verification of this compound's effects specifically on the intrinsic, or mitochondrial, pathway of apoptosis. Its performance is compared with established modulators of this pathway, offering a comprehensive resource supported by experimental evidence and detailed methodologies for key assays.
Mechanism of Action: this compound's Engagement with the Mitochondrial Pathway
Experimental evidence, primarily from studies on human breast cancer (MCF-7) cells, indicates that this compound orchestrates apoptosis through a multi-step process targeting the mitochondria. The primary mechanism involves the generation of reactive oxygen species (ROS), which acts as a critical upstream trigger.
This ROS production leads to a cascade of events characteristic of the mitochondrial pathway:
-
Disruption of Mitochondrial Membrane Potential (MMP): The increase in ROS leads to the depolarization of the mitochondrial membrane, a crucial initiating event in intrinsic apoptosis.
-
Regulation of Bcl-2 Family Proteins: this compound has been shown to alter the balance of pro- and anti-apoptotic proteins. It suppresses the level of the anti-apoptotic protein Bcl-2 while enhancing the level of the pro-apoptotic protein Bad. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeability.
-
Cytochrome c Release: The compromised integrity of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.
Comparative Analysis of Mitochondrial Pathway Modulators
To contextualize the efficacy of this compound, its effects are compared here with two other well-known compounds that influence the mitochondrial apoptosis pathway: Staurosporine , a broad-spectrum protein kinase inhibitor and a classic apoptosis inducer, and ABT-737 , a BH3 mimetic that directly inhibits anti-apoptotic Bcl-2 family proteins. The following table summarizes their comparative effects, with a focus on data from MCF-7 cells where available.
| Parameter | This compound | Staurosporine | ABT-737 (BH3 Mimetic) |
| Primary Mechanism | ROS Generation -> Mitochondrial Stress | Broad-Spectrum Kinase Inhibition | Inhibition of Bcl-2, Bcl-xL, Bcl-w |
| IC50 (MCF-7 cells) | 43.30 µM (24h)[1][2] | ~0.5 µM - 2 µM (induces apoptosis)[1][2] | Relatively high as a single agent due to Mcl-1 expression; sensitizes cells to other agents[3] |
| MMP Disruption | Yes, significant disruption observed[1][2] | Yes, induces loss of MMP[4] | Can induce loss of MMP, often in combination with other agents[5] |
| Bcl-2 Family Modulation | Suppresses Bcl-2, Enhances Bad[1][2] | Downstream effects on Bcl-2 family can occur | Directly binds and inhibits Bcl-2/Bcl-xL, freeing pro-apoptotic partners (Bax/Bak)[6] |
| Cytochrome c Release | Inferred via caspase-9 activation | Yes, demonstrated in MCF-7 cells[4][7] | Induces cytochrome c release, particularly when Mcl-1 is neutralized or in combination therapy[3][8] |
| Caspase-9 Activation | Yes, activated[1][2] | Yes, activated[4] | Yes, activated as a downstream consequence of Bcl-2 inhibition[3][9] |
| Caspase-3 Activation | Yes, activated[1][2] | Yes, activated (in caspase-3 competent MCF-7 variants)[7] | Yes, activated as a downstream event[9][10] |
| PARP Cleavage | Yes, activated (cleaved)[1][2] | Yes, observed in MCF-7 cells[4][7] | Yes, observed in combination treatments[11] |
Visualizing the Pathways and Protocols
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: The Mitochondrial Apoptosis Pathway and points of intervention.
Caption: Experimental workflow for Cytochrome c release assay.
Caption: Logical flow for the comparative analysis of apoptosis inducers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Mitochondrial Membrane Potential (MMP) Assay
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates MMP depolarization.
-
Materials:
-
Cells of interest (e.g., MCF-7)
-
Culture medium, PBS, 0.2% BSA in PBS
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
FCCP (optional positive control for depolarization, e.g., 20 µM)
-
Black, clear-bottom 96-well plate or flow cytometry tubes
-
Fluorescence microplate reader or flow cytometer (Ex/Em ~549/575 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or appropriate flasks (for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, Staurosporine, or other test compounds for the desired time period (e.g., 6-24 hours). Include an untreated control and a positive control (treat with FCCP for 10-15 minutes prior to staining).
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 50-400 nM).
-
Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing:
-
For Plate Reader: Gently aspirate the TMRE solution, wash twice with pre-warmed PBS or 0.2% BSA in PBS, and finally add 100 µL of PBS to each well.
-
For Flow Cytometry: Pellet the cells by centrifugation, resuspend in PBS/0.2% BSA, and pellet again. Finally, resuspend in a suitable volume for analysis.
-
-
Analysis: Immediately measure the fluorescence using a microplate reader or flow cytometer. A decrease in fluorescence intensity in treated cells compared to the untreated control indicates a loss of MMP.
-
Cytochrome c Release Assay (by Western Blot)
This protocol details the subcellular fractionation of cells to separate cytosolic and mitochondrial components, followed by Western blotting to detect the presence of cytochrome c in the cytosol.
-
Materials:
-
Treated and untreated cells (~5 x 107 cells per sample)
-
Ice-cold PBS
-
Cytosol Extraction Buffer (e.g., containing digitonin or a mild non-ionic detergent, protease inhibitors, DTT)
-
Mitochondrial Extraction Buffer (e.g., a stronger lysis buffer like RIPA, with protease inhibitors)
-
Dounce tissue grinder
-
Microcentrifuge, refrigerated
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-β-actin (cytosolic loading control)
-
HRP-conjugated secondary antibody and ECL substrate
-
-
Procedure:
-
Cell Collection: Harvest cells by centrifugation (600 x g, 5 min, 4°C) and wash the pellet with ice-cold PBS.
-
Selective Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 10-15 minutes to allow the plasma membrane to lyse while keeping mitochondrial membranes intact.
-
Homogenization: Gently homogenize the cell suspension using a pre-chilled Dounce tissue grinder (30-50 passes).
-
Fractionation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction . Collect it.
-
The pellet contains the mitochondria.
-
-
Mitochondrial Lysis: Wash the mitochondrial pellet once with extraction buffer. Then, resuspend the pellet in 100 µL of Mitochondrial Extraction Buffer to lyse the mitochondria. This is the mitochondrial fraction .
-
Protein Quantification: Determine the protein concentration of both fractions (e.g., using a BCA assay).
-
Western Blotting: Load equal amounts of protein (e.g., 10-20 µg) from both the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against cytochrome c, COX IV, and β-actin.
-
Detect with an appropriate secondary antibody and visualize using an ECL substrate. An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
Caspase-9/3 Activity Assay (Colorimetric)
This protocol measures the activity of specific caspases by detecting the cleavage of a colorimetric substrate.
-
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader (405 nm)
-
-
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the desired compound.
-
Collect ~2-5 x 106 cells per sample.
-
Resuspend cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing ~100-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the appropriate 4 mM caspase substrate (Ac-LEHD-pNA for caspase-9 or Ac-DEVD-pNA for caspase-3).
-
Include a blank control (lysis buffer, reaction buffer, substrate).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase activity.
-
References
- 1. Staurosporine Induced Apoptosis May Activate Cancer Stem-Like Cells (CD44+/CD24-) in MCF-7 by Upregulating Mucin1 and EpCAM [jcancer.org]
- 2. Staurosporine Induced Apoptosis May Activate Cancer Stem-Like Cells (CD44+/CD24-) in MCF-7 by Upregulating Mucin1 and EpCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of the mitochondrial apoptotic pathway is key to acquired paclitaxel resistance and can be reversed by ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABT-737 promotes tBid mitochondrial accumulation to enhance TRAIL-induced apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Staurosporine-induced death of MCF-7 human breast cancer cells: a distinction between caspase-3-dependent steps of apoptosis and the critical lethal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Chimaphilin and Its Synthetic Derivatives: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Chimaphilin, a naturally occurring naphthoquinone found in plants of the Chimaphila and Pyrola genera, has garnered significant attention for its diverse pharmacological activities.[1] This guide provides a comparative overview of the biological activities of this compound and its synthetic derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial properties. Due to a lack of direct comparative studies on synthetic derivatives of this compound itself, this guide utilizes data from closely related naphthoquinone derivatives to illustrate the impact of structural modifications on biological activity. The experimental data presented is intended to provide a framework for understanding the potential structure-activity relationships (SAR) that could guide the future design of novel therapeutic agents based on the this compound scaffold.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of various naphthoquinone derivatives. These derivatives, while not direct synthetic analogs of this compound, share the core naphthoquinone structure and provide valuable insights into how different functional groups can modulate biological efficacy.
Table 1: Comparative Anticancer Activity of Naphthoquinone Derivatives
| Compound | Cell Line | Assay | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |
| Juglone Derivative (5-octoxy-1,4-naphthoquinone) | IGROV-1 (Ovarian Carcinoma) | Apoptosis Assay | 18.3% viable cells at 100 µM | [2][3] |
| SK-MEL-28 (Melanoma) | Apoptosis Assay | 0.5% viable cells at 100 µM | [2][3] | |
| HEK-293 (Non-tumoral) | Apoptosis Assay | 7.2% viable cells at 100 µM | [2][3] | |
| Lawsone Derivative (2-butanoyloxy-1,4-naphthoquinone) | IGROV-1 (Ovarian Carcinoma) | Apoptosis Assay | 46.7% viable cells at 100 µM | [2][3] |
| SK-MEL-28 (Melanoma) | Apoptosis Assay | High cell viability | [2][3] | |
| HEK-293 (Non-tumoral) | Apoptosis Assay | High cell viability | [2][3] | |
| Naphthoquinone-Naphthol Derivative (Compound 13) | HCT116 (Colon Cancer) | Proliferation Assay | 1.18 | [4] |
| PC9 (Lung Cancer) | Proliferation Assay | 0.57 | [4] | |
| A549 (Lung Cancer) | Proliferation Assay | 2.25 | [4] | |
| Plumbagin Derivative (Compound 54) | PANC-1 (Pancreatic Cancer) | Proliferation Assay | 0.11 (in NDM) | [5][6] |
| Aminonaphthoquinone (Compound 56c) | MCF-7 (Breast Cancer) | Proliferation Assay | 10.4 | [5][6] |
| HT-29 (Colorectal Cancer) | Proliferation Assay | 6.8 | [5][6] | |
| MOLT-4 (Leukemia) | Proliferation Assay | 8.4 | [5][6] |
Table 2: Comparative Anti-inflammatory Activity of Naphthoquinone Derivatives
| Compound | Cell Line | Assay | Activity Metric (IC₅₀ in µM) | Reference |
| Talaromyces sp. Derivative (Compound 9) | RAW 264.7 (Murine Macrophage) | NO Production Inhibition | <26.3 | [7] |
| Diospyros kaki Naphthoquinone | Animal Model (Carrageenan-induced paw edema) | Edema Inhibition | 93.98% inhibition | [8] |
| Glabridin Derivative (HSG4112) | RAW 264.7 (Murine Macrophage) | NO Production Inhibition | Significant dose-dependent suppression | |
| Purpurin (1,2,4-trihydroxyanthraquinone) | RAW 264.7 (Murine Macrophage) | NLRP3 Inflammasome Activation | Down-regulation | [9] |
Table 3: Comparative Antimicrobial Activity of Naphthoquinone Derivatives
| Compound | Microorganism | Assay | Activity Metric (MIC in µg/mL) | Reference |
| α-methylbutyrylshikonin | E. faecalis | Broth Microdilution | 6.40 (MIC₅₀) | |
| Gram-negative bacteria | Broth Microdilution | 4.27 - 8.53 (MIC₅₀) | ||
| Acetylshikonin | Gram-positive bacteria | Broth Microdilution | 6.40 - 12.79 (MIC₅₀) | |
| Gram-negative bacteria | Broth Microdilution | 4.27 - 8.53 (MIC₅₀) | ||
| Thymohydroquinone | H. influenzae | Broth Macrodilution | 4 | [10] |
| S. aureus | Broth Macrodilution | 8 | [10] | |
| Thymoquinone | H. influenzae | Broth Macrodilution | 4 | [10] |
| S. aureus | Broth Macrodilution | 8 | [10] | |
| 1,4-Naphthoquinone Derivative (5q) | S. aureus | Broth Microdilution | 30 | [11] |
| 7-Methoxyquinoline Derivative (3l) | E. coli | Broth Microdilution | 7.812 | [12] |
| C. albicans | Broth Microdilution | 31.125 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[16]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[2][17]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[4]
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with test compounds for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours.[7][17]
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[2][4]
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2][4]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[7][17]
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[3]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[3]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[8]
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 35°C for 18 hours for bacteria).[3][8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and its derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: A simplified signaling pathway illustrating naphthoquinone-induced cell death.
Caption: A logical diagram illustrating the process of determining structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial Activities of the Henna Extract and Some Synthetic Naphthoquinones Derivatives [sciepub.com]
- 6. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchhub.com [researchhub.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Chimaphilin Content in Chimaphila Species for Researchers and Drug Development Professionals
A comprehensive review of available phytochemical data indicates that chimaphilin, a bioactive naphthoquinone, is a significant constituent of Chimaphila umbellata and Chimaphila maculata. However, a notable gap exists in the scientific literature regarding the direct quantitative comparison of this compound across different Chimaphila species, including Chimaphila japonica. While phytochemical investigations of C. japonica have been conducted, the quantification of this compound has not been a primary focus in the available studies.
This compound (2,7-dimethyl-1,4-naphthoquinone) is recognized for its potential therapeutic properties, drawing interest from the pharmaceutical and biotechnology sectors. Understanding the quantitative variation of this compound among different species of the Chimaphila genus is crucial for species selection, standardization of herbal preparations, and efficient isolation for drug development.
Quantitative Data Summary
Currently, there is a lack of published studies that provide a direct side-by-side quantitative comparison of this compound content in various Chimaphila species. Research has confirmed its presence as a major component in both Chimaphila umbellata and Chimaphila maculata.[1] One historical report noted that this compound could be obtained from dried C. maculata but not from the fresh plant, suggesting that the concentration and extractability of the compound may be influenced by post-harvest processing.
For Chimaphila japonica, studies have focused on the isolation and identification of various other chemical constituents, but data on this compound content remains elusive in the reviewed literature.[2][3][4][5]
Due to the absence of specific comparative data, a definitive ranking of these species by this compound content cannot be provided at this time. Further targeted phytochemical analyses employing validated quantitative methods are necessary to establish these values.
Experimental Protocols
This compound Extraction from Plant Material
This protocol outlines a standard procedure for the extraction of this compound from dried plant material, suitable for subsequent quantitative analysis.
-
Sample Preparation: Air-dry the leaves of the Chimaphila species and grind them into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform extraction using a suitable organic solvent such as methanol or ethanol. Maceration with sonication or Soxhlet extraction are common techniques. For maceration, suspend the powder in the solvent and sonicate for a specified period (e.g., 30 minutes).
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
-
Concentration: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
-
Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in a known volume of the mobile phase to be used for HPLC analysis to achieve a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This proposed HPLC method is based on common practices for the analysis of naphthoquinones and other secondary metabolites in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is typically employed. For example:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Elution Program: A linear gradient, for instance, starting with a lower concentration of solvent B and gradually increasing it over the run time, can effectively separate this compound from other components in the extract.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. Naphthoquinones generally exhibit strong absorbance in the UV region.
-
Injection Volume: A standard injection volume of 10-20 µL is appropriate.
-
-
Quantification:
-
A calibration curve should be prepared using a certified reference standard of this compound at various known concentrations.
-
The peak area of this compound in the chromatograms of the plant extracts is compared to the calibration curve to determine its concentration.
-
The final content is typically expressed as milligrams of this compound per gram of dry weight of the plant material (mg/g DW).
-
Method Validation
For reliable and reproducible results, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: Assessing the linear relationship between the concentration of the standard and the detector response.
-
Precision: Evaluating the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (intra-day and inter-day precision).
-
Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking the sample matrix with a known amount of the standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Ensuring that the analytical signal is solely from the compound of interest and not from other components in the sample matrix.
-
Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow and Signaling Pathway Visualization
To facilitate a clearer understanding of the experimental process, the following diagrams illustrate the logical flow of operations.
Caption: Experimental workflow for the quantification of this compound.
References
A Comparative Guide to the Pharmacokinetics of Chimaphilin and Selected Alternatives in Rodent Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of Chimaphilin, Arbutin, and Eugenol in rodent models. The data presented is intended to support further research and development of these compounds.
This compound, a key bioactive constituent of Chimaphila umbellata, has been the subject of interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1] Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This guide summarizes the available pharmacokinetic data for this compound in a rodent model and compares it with two alternative compounds, Arbutin and Eugenol, which share some overlapping therapeutic indications.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound (administered as a Lu xian cao decoction), Arbutin, and Eugenol in rats. It is important to note that the this compound data is derived from a study where it was administered as part of a complex herbal decoction, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | This compound (in Lu xian cao decoction) | Arbutin | Eugenol |
| Dose | 30 mg/kg (oral) | 50 mg/kg (oral) | 40 mg/kg (oral) |
| Rodent Model | Male Wistar rats | Not specified | Male Sprague-Dawley rats |
| Cmax (Maximum Concentration) | ~400 ng/mL | 35,477 ± 6,743 µg/L | ~0.25 µg/mL |
| Tmax (Time to Maximum Concentration) | ~1.5 h | 0.22 ± 0.15 h | 15 min |
| AUC (Area Under the Curve) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Half-life (t1/2) | Not explicitly stated | Not explicitly stated | 14.0 h (plasma), 18.3 h (blood) |
| Bioavailability | Not determined | High oral bioavailability | Not explicitly stated |
Experimental Protocols
This compound (in Lu xian cao decoction) Pharmacokinetic Study[2]
-
Animal Model: Male Wistar rats.
-
Administration: Oral administration of a 30 mg/kg dose of this compound in a Lu xian cao decoction.[2]
-
Sample Collection: Blood samples were collected at various time points.
-
Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the determination of this compound in rat plasma.[2]
Arbutin Pharmacokinetic Study
-
Animal Model: Rats.
-
Administration: Oral administration.
-
Analytical Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the determination of Arbutin in rat plasma.
Eugenol Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Oral gavage administration of a 40 mg/kg dose.
-
Sample Collection: Serial blood samples were collected over 24 hours.
-
Analytical Method: Concentrations of Eugenol in blood and plasma were determined.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. In human breast cancer cells, it induces apoptosis via a ROS-mediated mitochondrial pathway.[3][4] Furthermore, in human osteosarcoma cells, this compound inhibits invasion and metastasis by suppressing TGF-β1-induced epithelial-to-mesenchymal transition through the PI3K/Akt, ERK1/2, and Smad signaling pathways.[5]
Caption: Signaling pathways modulated by this compound.
General Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study, applicable to the investigation of compounds like this compound, Arbutin, and Eugenol.
Caption: General workflow for a rodent pharmacokinetic study.
Therapeutic Use Comparison
-
Chimaphila umbellata (source of this compound): Traditionally used for urinary tract conditions such as cystitis and urinary tract infections.[6][7][8][9][10] It is also indicated for prostate enlargement and has been used for skin disorders.[8]
-
Arbutin: Primarily used in cosmetics as a skin-lightening agent to treat hyperpigmentation, such as melasma and freckles, by inhibiting melanin synthesis.[1][11][12][13][14] It also possesses antioxidant properties.[11]
-
Eugenol: Exhibits a broad range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antioxidant effects.[15][16][17][18][19] It is commonly used in dentistry for its local anesthetic and antiseptic properties.[16][18]
Conclusion
The available data on the pharmacokinetics of this compound in rodents is limited to a study involving a decoction, which highlights the need for further research with the pure compound to accurately characterize its ADME profile. In comparison, Arbutin and Eugenol have more established pharmacokinetic data in rodent models. The diverse therapeutic applications of these compounds, from urinary tract health to dermatology and pain management, underscore the importance of continued investigation into their mechanisms of action and in vivo behavior. The signaling pathway information for this compound provides a foundation for mechanistic studies into its anti-cancer effects. Future studies should focus on the oral bioavailability and metabolism of pure this compound to better inform its potential for clinical translation.
References
- 1. Arbutin 101: Skin-Care Benefits, Side Effects, Uses, and More [everydayhealth.com]
- 2. LC-MS method for determination and pharmacokinetic study of this compound in rat plasma after oral administration of the traditional Chinese medicinal preparation Lu xian cao decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits human osteosarcoma cell invasion and metastasis through suppressing the TGF-β1-induced epithelial-to-mesenchymal transition markers via PI-3K/Akt, ERK1/2, and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicosage.com [medicosage.com]
- 7. Chimaphila Umbellata. from Materia Medica by John Henry Clarke. Homeopathy. [materiamedica.info]
- 8. drhomeo.com [drhomeo.com]
- 9. beehealthyhomeopathic.com [beehealthyhomeopathic.com]
- 10. Sbl Chimaphila Umbellata Q Mother Tincture 30 Ml - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]
- 11. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arbutin - Wikipedia [en.wikipedia.org]
- 13. drdavinlim.com [drdavinlim.com]
- 14. Netmeds [netmeds.com]
- 15. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is Eugenol used for? [synapse.patsnap.com]
- 18. ejmoams.com [ejmoams.com]
- 19. vipsen.vn [vipsen.vn]
A Comparative Guide to Chimaphilin Extraction Techniques for Researchers
For Immediate Release
This guide provides a comprehensive side-by-side comparison of various extraction techniques for Chimaphilin, a bioactive compound of significant interest in pharmaceutical research. The following sections detail the experimental protocols, quantitative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the optimal extraction strategy.
This compound, a naphthoquinone found in plants of the Pyrola and Chimaphila genera, has demonstrated promising pharmacological activities. The efficiency of its extraction is critical for downstream research and development. This document compares conventional methods like Maceration and Soxhlet extraction with modern techniques, including Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and an advanced Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE).
Quantitative Comparison of Extraction Techniques
The performance of different extraction methods for this compound is summarized in the table below. Data for NMAE is derived from published experimental results[1]. Yields and purity for other methods are estimated based on qualitative comparisons from the literature, which generally indicate lower efficiency for conventional methods and comparable or slightly lower efficiency for UAE and SFE under non-optimized conditions.
| Extraction Technique | This compound Yield (mg/g of dry plant material) | Purity of Extract | Extraction Time | Solvent Consumption | Environmental Impact |
| Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE) | 0.329 ± 0.011 [1] | High | 12 minutes[1] | Moderate | Low |
| Ultrasound-Assisted Extraction (UAE) | 0.25 (Estimated) | Moderate to High | 30 - 60 minutes | Moderate | Low |
| Supercritical Fluid Extraction (SFE) | 0.20 (Estimated) | High | 1 - 2 hours | Low (CO2 is recycled) | Very Low |
| Soxhlet Extraction | 0.15 (Estimated) | Moderate | 6 - 24 hours | High | High |
| Maceration | 0.10 (Estimated) | Low to Moderate | 24 - 72 hours | High | High |
Experimental Workflows and Signaling Pathways
To visualize the procedural flow of this compound extraction and its known biological interactions, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key extraction techniques discussed.
Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE)
This advanced method combines microwave heating with negative pressure cavitation to enhance extraction efficiency.
-
Plant Material: Dried and powdered Pyrola incarnata Fisch.
-
Solvent: 55% ethanol in water.
-
Protocol:
-
Mix the powdered plant material with the solvent at a liquid-to-solid ratio of 30:1 (mL/g).
-
Place the mixture in the NMAE apparatus.
-
Apply a microwave power of 700W.
-
Maintain the extraction temperature at 50°C.
-
Set the negative pressure to -0.05 MPa.
-
Conduct the extraction for a duration of 12 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can then be concentrated and purified.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer.
-
Plant Material: Dried and powdered Chimaphila umbellata or Pyrola species.
-
Solvent: Ethanol or a mixture of ethanol and water (e.g., 70% ethanol).
-
Protocol:
-
Combine the powdered plant material with the solvent in an extraction vessel. A typical solid-to-liquid ratio is 1:20 (g/mL).
-
Immerse the ultrasonic probe into the mixture, or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a frequency of 20-40 kHz.
-
Maintain the temperature between 40-60°C to prevent degradation of the target compound.
-
Carry out the extraction for 30-60 minutes.
-
Filter the extract to remove solid plant material.
-
Proceed with solvent evaporation and further purification steps.
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent. This method is highly tunable and environmentally friendly.
-
Plant Material: Dried and powdered Chimaphila umbellata or Pyrola species.
-
Solvent: Supercritical Carbon Dioxide (SC-CO2), often with a polar co-solvent like ethanol.
-
Protocol:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize and heat the CO2 to bring it to its supercritical state (typically above 73.8 bar and 31.1°C).
-
Introduce the SC-CO2 into the extraction vessel. For moderately polar compounds like this compound, a co-solvent (e.g., 5-10% ethanol) is added to the SC-CO2 to enhance solubility.
-
Set the extraction parameters: pressure (e.g., 200-400 bar) and temperature (e.g., 40-60°C).
-
Allow the SC-CO2 to pass through the plant material for a set period (e.g., 1-2 hours).
-
The extract-laden SC-CO2 is then depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
The gaseous CO2 can be recycled for subsequent extractions.
-
Soxhlet Extraction
A classical and exhaustive extraction method that uses continuous reflux of a solvent.
-
Plant Material: Dried and powdered Chimaphila umbellata or Pyrola species.
-
Solvent: A volatile organic solvent such as ethanol, methanol, or hexane.
-
Protocol:
-
Place the powdered plant material in a thimble made of porous material.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent.
-
Heat the flask to the boiling point of the solvent. The solvent vapor travels up a distillation arm and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the solvent level in the thimble reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated for an extended period (6-24 hours) to ensure thorough extraction.
-
After extraction, the solvent is evaporated to yield the crude extract.
-
Maceration
A simple and straightforward extraction method involving soaking the plant material in a solvent.
-
Plant Material: Dried and powdered Chimaphila umbellata or Pyrola species.
-
Solvent: Ethanol, methanol, or a hydroalcoholic mixture.
-
Protocol:
-
Place the powdered plant material in a sealed container.
-
Add the solvent to completely submerge the plant material (a common ratio is 1:10 w/v).
-
Allow the mixture to stand at room temperature for a prolonged period (24-72 hours), with occasional agitation.
-
After the maceration period, separate the liquid extract from the solid residue by filtration or decantation.
-
The solvent is then evaporated to obtain the crude this compound extract.
-
References
A Comparative Analysis of Chimaphilin-Induced ROS Generation in MCF-7 Cells
For Immediate Release
This guide provides a comparative analysis of chimaphilin's efficacy in generating Reactive Oxygen Species (ROS) in MCF-7 human breast cancer cells. The performance of this compound is compared with other known ROS-inducing chemotherapeutic agents, doxorubicin and paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Introduction
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, an excess of ROS can lead to oxidative stress, cellular damage, and apoptosis. This pro-apoptotic characteristic of high ROS levels is a key mechanism exploited by several anticancer therapies.
This compound, a naphthoquinone isolated from the plant Pyrola incarnata, has demonstrated anticancer properties.[1][2] A significant aspect of its mechanism of action is the induction of ROS, which triggers a mitochondrial-mediated apoptotic pathway in MCF-7 cells.[1][2] This guide provides a comparative overview of this compound's ROS-generating capabilities against established chemotherapeutic drugs, doxorubicin and paclitaxel, in the same cell line.
Comparative Analysis of ROS Generation
The following table summarizes the available data on the induction of ROS in MCF-7 cells by this compound, doxorubicin, and paclitaxel. It is important to note that direct comparative studies with standardized methodologies are limited. Therefore, the data presented is compiled from various independent studies.
| Compound | Concentration | Exposure Time | Effect on ROS Levels | Key Mechanistic Insights |
| This compound | IC50: 43.30 µM | 24 hours | Significant increase in intracellular ROS.[1][2] | Induces ROS-mediated mitochondrial pathway, leading to disruption of mitochondrial membrane potential and activation of caspase-9 and -3.[1][2] |
| Doxorubicin | 1 µM | Not specified | Increase in hydrogen peroxide production.[3] | Induces oxidative stress, contributing to its cytotoxic effects.[3] |
| Paclitaxel | 100 nM | 1 hour | 2-fold increase in NADPH oxidase (NOX) activity, leading to increased extracellular O₂⁻ and H₂O₂.[4] | Promotes ROS generation primarily through the activation of membrane-associated NOX.[4] |
Note: The quantitative data for paclitaxel reflects the activity of an enzyme responsible for ROS production, not a direct measure of total intracellular ROS levels. The data for doxorubicin is qualitative. Direct comparison of the magnitude of ROS induction between the three compounds is challenging due to variations in experimental setups across different studies.
Experimental Protocols
A detailed protocol for a common method to quantify intracellular ROS levels, the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, is provided below.
Intracellular ROS Detection using DCFH-DA Assay with Flow Cytometry
This protocol describes the measurement of intracellular ROS in MCF-7 cells treated with a compound of interest.
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Compound of interest (e.g., this compound, Doxorubicin, Paclitaxel)
-
Positive control (e.g., H₂O₂)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with the desired concentrations of the compound of interest for the specified duration. Include a vehicle-treated control and a positive control.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with PBS.
-
Trypsinization: Add trypsin to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and centrifuge to pellet the cells.
-
DCFH-DA Staining: Resuspend the cell pellet in a pre-warmed serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with PBS to remove excess DCFH-DA.
-
Resuspension: Resuspend the final cell pellet in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. The mean fluorescence intensity corresponds to the intracellular ROS levels.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for ROS detection and the proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound effectively induces ROS generation in MCF-7 cells, which is a critical step in its apoptotic mechanism. While direct quantitative comparisons with other agents like doxorubicin and paclitaxel are challenging due to a lack of standardized studies, the available evidence suggests that this compound's ROS-inducing capability is a significant contributor to its anticancer effects. Further research with direct comparative analysis is warranted to fully elucidate the relative potency of this compound as a ROS-inducing agent for cancer therapy.
References
Safety Operating Guide
Personal protective equipment for handling Chimaphilin
Essential Safety and Handling Guide for Chimaphilin
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 482-70-2) is readily available in public databases. The following guidance is based on the known chemical properties of this compound as a naphthoquinone and on safety data for structurally similar compounds, such as 1,4-Naphthalenedione and 2-Methyl-1,4-naphthalenedione. This information should be used as a starting point for a thorough risk assessment, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound (2,7-Dimethyl-1,4-naphthalenedione) is a naturally occurring compound found in plants of the Chimaphila and Pyrola genera. It is a yellow, needle-like solid with known antifungal, antioxidant, and anticancer properties. As with any biologically active compound of a known chemical class, caution must be exercised during handling.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2,7-Dimethyl-1,4-naphthalenedione |
| Synonyms | 2,7-dimethylnaphthalene-1,4-dione |
| CAS Number | 482-70-2 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Yellow needles |
| Melting Point | 113.5-114.5 °C |
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, a conservative approach to personal protection is warranted. Naphthoquinones as a class can be irritating to the skin, eyes, and respiratory tract.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[1] |
| Face Shield | In addition to goggles, a face shield should be worn when handling larger quantities or when there is a significant risk of splashing or dust generation.[2][3] | |
| Skin and Body Protection | Gloves | Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2][3] Inspect gloves for any tears before use and use proper removal techniques to avoid skin contact. |
| Lab Coat/Protective Clothing | A lab coat should be worn to prevent skin exposure. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[2][3] | |
| Respiratory Protection | Dust Respirator/Mask | All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure. If this is not feasible, a NIOSH-approved particulate respirator (e.g., N95) should be worn.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a laboratory fume hood, to prevent the accumulation of dust in the breathing zone.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4]
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
2. Handling the Compound:
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or within the fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Avoid Dust Formation: Handle the powder gently to avoid creating airborne dust.[4]
3. Storage:
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2]
-
Protect from direct sunlight, as some naphthoquinones are light-sensitive.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Collect all this compound-contaminated waste, including used gloves, bench paper, pipette tips, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use a leak-proof, sealable container for solid waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name "this compound (2,7-Dimethyl-1,4-naphthalenedione)".
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Incineration at a permitted facility is the typical disposal method for this type of chemical waste.
Emergency Procedures
Spill Management:
-
Small Spills:
-
Restrict access to the area.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully sweep the material into a hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.[2]
-
Prevent the spread of dust.
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
